molecular formula C8H5BrN2 B1283561 4-Bromo-1,5-naphthyridine CAS No. 90001-34-6

4-Bromo-1,5-naphthyridine

Cat. No.: B1283561
CAS No.: 90001-34-6
M. Wt: 209.04 g/mol
InChI Key: RUZMWDKSPLIZSY-UHFFFAOYSA-N
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Description

4-Bromo-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZMWDKSPLIZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567140
Record name 4-Bromo-1,5-naphthyridine
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90001-34-6
Record name 4-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567140
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Record name 4-bromo-1,5-naphthyridine
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Foundational & Exploratory

Synthesis of 4-Bromo-1,5-naphthyridine from 3-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-naphthyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-aminopyridine, and proceeds through a two-step sequence involving a classical cyclization reaction followed by a halogenation step. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 3-aminopyridine is primarily achieved through a two-step process:

  • Gould-Jacobs Reaction: This step involves the formation of the 1,5-naphthyridine core. 3-Aminopyridine is first condensed with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Subsequent thermal cyclization of this intermediate yields 4-hydroxy-1,5-naphthyridine.

  • Bromination: The hydroxyl group at the 4-position of the 1,5-naphthyridine ring is then converted to a bromine atom. This is typically accomplished using a brominating agent such as phosphorus oxybromide (POBr₃).

The overall synthetic transformation is depicted in the reaction scheme below.

G cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_final Final Product 3-Aminopyridine 4-Hydroxy-1,5-naphthyridine 3-Aminopyridine->4-Hydroxy-1,5-naphthyridine Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate Heat1 Heat (Condensation) Heat2 Heat (Cyclization) This compound 4-Hydroxy-1,5-naphthyridine->this compound Bromination POBr3 Phosphorus oxybromide (POBr₃) G cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Bromination A Mix 3-Aminopyridine and DEEM B Heat to 100-120°C for 1-2h (Condensation) A->B C Add to preheated diphenyl ether (250°C) B->C D Maintain at 250°C for 30-60 min (Cyclization) C->D E Cool and precipitate with hexane D->E F Filter and dry E->F G 4-Hydroxy-1,5-naphthyridine F->G H Mix 4-Hydroxy-1,5-naphthyridine and POBr₃ G->H Intermediate I Reflux for 2-4h H->I J Remove excess POBr₃ (vacuum) I->J K Quench with ice and neutralize J->K L Extract with organic solvent K->L M Dry and concentrate L->M N Purify (Chromatography/Recrystallization) M->N O This compound N->O G Start 3-Aminopyridine Intermediate1 Enamine Intermediate (Diethyl ((pyridin-3-yl)amino)methylenemalonate) Start->Intermediate1 Condensation with DEEM Intermediate2 4-Hydroxy-1,5-naphthyridine Intermediate1->Intermediate2 Thermal Cyclization End This compound Intermediate2->End Bromination with POBr₃

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class of molecules, which are bicyclic aromatic compounds containing two nitrogen atoms. The strategic placement of the bromine atom at the 4-position of the 1,5-naphthyridine core imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. Its structure allows for further functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for related compounds, several key parameters for this compound itself are based on computational predictions.

PropertyValueSource
Molecular Formula C₈H₅BrN₂PubChem[1]
Molecular Weight 209.05 g/mol PubChem (calculated)
Physical Form Light Yellow Solid (for dihydrobromide salt)Sigma-Aldrich
Melting Point No experimental data available
Boiling Point No experimental data available (Predicted for 7-bromo-1,5-naphthyridin-4-ol: 365.9±37.0 °C; Predicted for 3,8-Dibromo-1,5-naphthyridine: 347.0±37.0 °C)Echemi, Guidechem[2][3]
Solubility No quantitative experimental data available. Predicted to have low solubility in nonpolar solvents and moderate to good solubility in polar organic solvents.BenchChem[4]
pKa No experimental data available (Experimental for 1,5-naphthyridine: 2.91; Predicted for 7-bromo-1,5-naphthyridin-4-ol: 2.32±0.40)Guidechem, PubChem[2][5]
LogP (XLogP3-AA) 1.9PubChem[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer (calibrated)

  • Heating oil (for Thiele tube method)

Procedure:

  • A small amount of finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • A preliminary melting point is observed. The apparatus is then allowed to cool.

  • A second determination is performed with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Materials:

  • This compound

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or Thiele tube)

  • Rubber band or wire for attachment

Procedure:

  • A few drops of this compound are placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer.

  • The assembly is immersed in a heating bath.

  • The bath is heated gradually. A slow stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specific temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), chloroform)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of solid this compound is added to a known volume of each solvent in separate vials.

  • The vials are tightly sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspensions are visually inspected to confirm the presence of undissolved solid.

  • The solutions are filtered to remove the excess solid.

  • The concentration of this compound in the clear filtrate is determined using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a calibration curve).

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Materials:

  • This compound

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • A known amount of this compound is dissolved in a specific volume of water (or a water/co-solvent mixture).

  • The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized acid or base in small, precise increments.

  • The pH is recorded after each addition of the titrant, allowing the reading to stabilize.

  • The titration is continued past the equivalence point(s).

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Biological Context and Visualization

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several key biological targets, including DNA Topoisomerase I and the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).

Experimental Workflow: Synthesis of 4-Substituted-1,5-Naphthyridines

The synthesis of functionalized 1,5-naphthyridines often involves a multi-step process. A common route to introduce substituents at the 4-position starts with the synthesis of 1,5-naphthyridin-4-ol, followed by halogenation and subsequent nucleophilic substitution. This workflow is crucial for generating analogs for structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Synthesis of 4-Substituted-1,5-Naphthyridine A 3-Aminopyridine + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction A->B C 1,5-Naphthyridin-4-ol B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-1,5-naphthyridine D->E F Nucleophilic Aromatic Substitution (e.g., with NaOMe/MeOH) E->F G 4-Methoxy-1,5-naphthyridine F->G

Caption: A representative synthetic workflow for 4-substituted-1,5-naphthyridines.

Signaling Pathway: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[6] Inhibitors of Top1, such as camptothecin and its analogs, trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks and ultimately cell death.[6] Some 1,5-naphthyridine derivatives have been shown to exhibit Top1 inhibitory activity.

G cluster_1 Mechanism of Topoisomerase I Inhibition Top1 Topoisomerase I (Top1) Cleavage Top1-DNA Cleavable Complex Top1->Cleavage Binds & Cleaves DNA Supercoiled DNA DNA->Cleavage Ternary Ternary Complex (Top1-DNA-Inhibitor) Cleavage->Ternary Religation DNA Religation Cleavage->Religation Reversible Inhibitor 1,5-Naphthyridine Derivative (Inhibitor) Inhibitor->Ternary Stabilizes Replication Replication Fork Collision Ternary->Replication Blocks Religation DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified pathway of Topoisomerase I inhibition.

Signaling Pathway: TGF-β Receptor Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[7][8][9][10][11] Dysregulation of this pathway is implicated in various diseases, including cancer. TGF-β initiates signaling by binding to a complex of type I (e.g., ALK5) and type II serine/threonine kinase receptors.[9] This leads to the phosphorylation and activation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.[7][9][11] Certain 1,5-naphthyridine derivatives have been developed as potent and selective inhibitors of the TGF-β type I receptor, ALK5.

G cluster_2 TGF-β Signaling Pathway Inhibition TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates pSMAD Phosphorylation of SMAD2/3 TBRI->pSMAD Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->TBRI Inhibits Kinase Activity Complex SMAD2/3-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription Regulates

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

References

4-Bromo-1,5-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90001-34-6

This technical guide provides an in-depth overview of 4-Bromo-1,5-naphthyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound is a halogenated aromatic compound belonging to the naphthyridine class of heterocycles. Its chemical structure and properties make it a versatile building block in medicinal chemistry.

PropertyValue
CAS Number 90001-34-6
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents

Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.

SupplierLocation
Aurum PharmatechUnited States
ChemicalBookUnited States
BLD PharmUnited States
AmbeedUnited States

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 1,5-naphthyridine core, followed by a bromination step. A common route involves the Gould-Jacobs reaction to synthesize the 4-hydroxy-1,5-naphthyridine intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine (Gould-Jacobs Reaction)

This procedure outlines the synthesis of the precursor 4-hydroxy-1,5-naphthyridine.

  • Reaction Setup: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a reaction vessel at 100-120 °C for approximately 2 hours.

  • Cyclization: The resulting intermediate is then added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • Work-up: Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydroxy-1,5-naphthyridine.

Experimental Protocol: Bromination of 4-Hydroxy-1,5-naphthyridine

This protocol describes the conversion of 4-hydroxy-1,5-naphthyridine to the target compound, this compound.

  • Reaction Setup: 4-Hydroxy-1,5-naphthyridine (1 equivalent) is suspended in a suitable solvent such as glacial acetic acid.

  • Bromination: Bromine (1.1 equivalents) is added dropwise to the suspension at room temperature with stirring. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

The following diagram illustrates the synthetic workflow for this compound.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Bromination 3-Aminopyridine 3-Aminopyridine Intermediate_1 Intermediate Adduct 3-Aminopyridine->Intermediate_1 Heat (100-120°C) Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_1 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Intermediate_1->4-Hydroxy-1,5-naphthyridine Cyclization in Diphenyl ether (240-250°C) This compound This compound 4-Hydroxy-1,5-naphthyridine->this compound Br₂, Acetic Acid, Reflux Bromine Bromine Bromine->this compound

Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through cross-coupling reactions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can be readily replaced by various functional groups, enabling the generation of diverse chemical libraries for drug screening.

A notable application of this scaffold is in the development of kinase inhibitors for cancer therapy. The 1,5-naphthyridine core can act as a scaffold to which different substituents are attached to achieve specific binding to the kinase domain of target proteins.

Signaling Pathway Inhibition: The Raf/MEK/ERK Pathway

Derivatives of 1,5-naphthyridine have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the Raf/MEK/ERK pathway, a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell growth.[1]

The diagram below illustrates the canonical Raf/MEK/ERK signaling pathway and indicates the point of inhibition by certain 1,5-naphthyridine derivatives.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Naphthyridine_Derivative 1,5-Naphthyridine Derivative Naphthyridine_Derivative->Raf Inhibits

Inhibition of the Raf/MEK/ERK signaling pathway.

This guide provides a foundational understanding of this compound for researchers. Further investigation into its derivatives and their specific biological targets will continue to be a promising area for the discovery of novel therapeutics.

References

Spectroscopic Profile of 4-Bromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data and data derived from structurally similar compounds. Standard experimental protocols for acquiring such data are also detailed.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₈H₅BrN₂

  • Molecular Weight: 209.05 g/mol

  • CAS Number: 90001-34-6

Data Presentation

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.9 - 9.1d~4.5
H-3~7.7 - 7.9d~4.5
H-6~9.2 - 9.4dd~4.2, 1.8
H-7~7.6 - 7.8dd~8.5, 4.2
H-8~8.5 - 8.7dd~8.5, 1.8

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The aromatic protons on the naphthyridine ring are expected to appear as distinct multiplets in the downfield region (7.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152 - 155
C-3~123 - 126
C-4~135 - 138 (quaternary C-Br)
C-4a~145 - 148 (quaternary)
C-6~150 - 153
C-7~122 - 125
C-8~136 - 139
C-8a~140 - 143 (quaternary)

Note: The carbon spectrum is expected to show eight distinct signals for the aromatic carbons. The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy

The predicted IR absorption bands for this compound are based on the characteristic frequencies for aromatic C-H, C=C, and C=N stretching and bending vibrations, as well as the C-Br stretch.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aromatic C=C and C=N Stretch1600 - 1400Strong to Medium
Aromatic C-H In-plane Bend1300 - 1000Medium
Aromatic C-H Out-of-plane Bend900 - 675Strong
C-Br Stretch600 - 500Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry data is predicted for this compound, with the molecular ion peak showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[1]

AdductPredicted m/z
[M]⁺207.96416
[M+H]⁺208.97089
[M+Na]⁺230.95283
[M+K]⁺246.92677

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

    • Process the data similarly to the proton spectrum.

  • Data Analysis: Integrate proton signals and determine chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum (of air or the KBr pellet without the sample).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling, Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Data_Integration_Logic Logic for Structural Elucidation H_NMR ¹H NMR (Proton Environment) Combined_Data Combined Spectroscopic Data H_NMR->Combined_Data C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Combined_Data IR IR (Functional Groups) IR->Combined_Data MS MS (Molecular Formula & Weight) MS->Combined_Data Structure Proposed Structure: This compound Combined_Data->Structure Corroboration

Caption: Integration of spectroscopic data for structural confirmation.

References

The Solubility Profile of 4-Bromo-1,5-naphthyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and a predicted solubility profile based on the molecule's structural features.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a naphthyridine core substituted with a bromine atom. The naphthyridine structure, a diazanonaphthalene, imparts specific physicochemical properties that are critical for its application in synthetic chemistry and drug discovery. The presence of the electronegative bromine atom and the two nitrogen atoms within the aromatic ring system dictates its polarity, crystal lattice energy, and ultimately, its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its use in reaction chemistry, purification processes, formulation development, and biological screening.

Principles of Solubility in Organic Solvents

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, followed by the formation of new solute-solvent interactions.

Several factors influence the solubility of this compound:

  • Polarity: The 1,5-naphthyridine core possesses a degree of polarity due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The carbon-bromine bond also contributes to the molecule's overall polarity.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donor capabilities, the nitrogen atoms can form hydrogen bonds with protic solvents (e.g., alcohols).

  • Molecular Shape and Size: The planar and rigid structure of the naphthyridine ring system can lead to strong crystal lattice packing, which requires a significant amount of energy to disrupt.

  • Solvent Properties: The polarity, hydrogen bonding capability (donor or acceptor), and dielectric constant of the organic solvent will all play a crucial role in its ability to solvate the this compound molecule.

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative solubility profile can be predicted. Specific quantitative data can be determined using the experimental protocols outlined in this guide.

  • Low Solubility: Non-polar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity of the naphthyridine core.

  • Moderate Solubility: Solvents with intermediate polarity, such as chloroform, dichloromethane, and tetrahydrofuran (THF), are likely to show moderate solvating power.

  • Good Solubility: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are predicted to be effective solvents. Polar protic solvents such as methanol and ethanol are also expected to be good solvents, particularly with heating, due to their ability to interact with the nitrogen atoms.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25
Acetone25
Acetonitrile25
Chloroform25
Dichloromethane (DCM)25
Ethyl Acetate25
Methanol25
Ethanol25
Isopropanol25
Toluene25
Hexanes25

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes or vials (e.g., 1.5 mL)

  • Spatula

  • Vortex mixer

Procedure:

  • Place a small, visually consistent amount (e.g., 1-2 mg) of this compound into a series of labeled test tubes.

  • To each tube, add a measured volume (e.g., 0.5 mL) of a different organic solvent.

  • Cap the tubes and vortex vigorously for 1-2 minutes.

  • Visually inspect the tubes for the presence of undissolved solid.

  • Classify the solubility as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[1]

  • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of experimental processes and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake filter Filter supernatant shake->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for quantitative solubility determination using the shake-flask method.

solubility_logic start Start Solubility Test add_solvent Add 0.5 mL of solvent to 1-2 mg of compound start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe soluble Soluble observe->soluble No solid remains insoluble Insoluble or Partially Soluble observe->insoluble Solid remains

Caption: Decision workflow for qualitative solubility assessment.

References

An In-depth Technical Guide to the Electronic Properties of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two nitrogen atoms within the fused pyridine ring system, make it a versatile building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the electronic characteristics of the 1,5-naphthyridine core, detailing its fundamental properties, experimental determination, and its influence on biological signaling pathways.

Fundamental Electronic Properties

The electronic nature of the 1,5-naphthyridine core is characterized by its electron-deficient properties, which significantly influence its chemical reactivity and photophysical behavior. These properties can be quantified through several key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity.

Frontier Molecular Orbitals and Electrochemical Data

The HOMO and LUMO energies are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. A lower HOMO energy indicates a greater energy requirement to remove an electron, signifying lower electron-donating ability. Conversely, a lower LUMO energy suggests a greater propensity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its absorption/emission characteristics.

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)MethodReference
Unsubstituted 1,5-Naphthyridine (Theoretical) -6.98-1.235.756.981.23DFT/B3LYP[Theoretical Calculation]
4,8-bis(4-methoxyphenyl)-1,5-naphthyridine -5.33-2.193.144.852.72CV, UV-Vis[1][2]
4,8-bis(4-methylphenyl)-1,5-naphthyridine -5.52-2.213.314.912.68CV, UV-Vis[1][2]
4,8-diphenyl-1,5-naphthyridine -5.71-2.253.464.982.61CV, UV-Vis[1][2]
4,8-bis(4-fluorophenyl)-1,5-naphthyridine -5.84-2.283.565.042.55CV, UV-Vis[1][2]
4,8-bis(4-(trifluoromethyl)phenyl)-1,5-naphthyridine -6.12-2.393.73-2.38CV, UV-Vis[1][2]
1,5-Naphthyridine-2,6-dione derivative (NTDT-DCV) -----CV[3][4]
1,5-Naphthyridine-2,6-dione derivative (NTDP-DCV) -----CV[3][4]

Note: The values for the unsubstituted 1,5-naphthyridine are based on theoretical calculations and should be considered as an estimate. Experimental values can vary based on the specific conditions and methodologies used.

Photophysical Properties

The electron-deficient nature of the 1,5-naphthyridine core also imparts interesting photophysical properties. Derivatives of 1,5-naphthyridine have been explored as fluorescent probes and as components in organic light-emitting diodes (OLEDs).[5] Their emission characteristics, including wavelength and quantum yield, are highly dependent on the nature and position of substituents on the core.

DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference
4,8-bis(4-methoxyphenyl)-1,5-naphthyridine 320434114-Dichloromethane[1][2]
4,8-bis(4-methylphenyl)-1,5-naphthyridine 315438123-Dichloromethane[1][2]
4,8-diphenyl-1,5-naphthyridine 310445135-Dichloromethane[1][2]
4,8-bis(4-fluorophenyl)-1,5-naphthyridine 305452147-Dichloromethane[1][2]

Experimental Protocols for Electronic Property Determination

Accurate determination of the electronic properties of the 1,5-naphthyridine core and its derivatives is crucial for their rational design and application. The following sections detail the standard experimental methodologies for key electronic and photophysical characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation: A solution of the 1,5-naphthyridine derivative (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

    • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

    • Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental setup and reference.

G cluster_0 Cyclic Voltammetry Workflow Prepare Solution Prepare Solution Setup Cell Setup Cell Prepare Solution->Setup Cell Deoxygenate Run CV Run CV Setup Cell->Run CV 3-electrode system Analyze Data Analyze Data Run CV->Analyze Data Voltammogram Determine HOMO/LUMO Determine HOMO/LUMO Analyze Data->Determine HOMO/LUMO Onset Potentials

Cyclic Voltammetry Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of a molecule, from which the optical HOMO-LUMO gap can be estimated.

Methodology:

  • Solution Preparation: A dilute solution of the 1,5-naphthyridine derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The wavelength at which the absorption is highest is the λmax. The onset of the lowest energy absorption band (λonset) is used to calculate the optical band gap (Eg) using the following equation:

    • Eg (eV) = 1240 / λonset (nm)

G cluster_1 UV-Vis Spectroscopy Workflow Prepare Solution Prepare Solution Setup Spectrophotometer Setup Spectrophotometer Prepare Solution->Setup Spectrophotometer Dilute Sample Measure Absorbance Measure Absorbance Setup Spectrophotometer->Measure Absorbance Reference & Sample Analyze Spectrum Analyze Spectrum Measure Absorbance->Analyze Spectrum Absorbance vs. Wavelength Determine Optical Gap Determine Optical Gap Analyze Spectrum->Determine Optical Gap λ_onset

UV-Vis Spectroscopy Experimental Workflow
Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a molecule. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of the 1,5-naphthyridine derivative and a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength (λex) and record the emission spectrum over a suitable wavelength range.

  • Measurement: Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.

  • Data Analysis (Relative Method):

    • Integrate the area under the corrected emission spectrum for both the sample (Asample) and the standard (Astd).

    • Measure the absorbance of the sample (Abssample) and the standard (Absstd) at the excitation wavelength.

    • The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

      • ΦF, sample = ΦF, std * (Asample / Astd) * (Absstd / Abssample) * (ηsample² / ηstd²)

      • Where ΦF, std is the quantum yield of the standard, and η is the refractive index of the solvent.

G cluster_2 Fluorescence Quantum Yield Workflow Prepare Solutions Prepare Solutions Measure Absorbance & Emission Measure Absorbance & Emission Prepare Solutions->Measure Absorbance & Emission Sample & Standard Integrate Emission Spectra Integrate Emission Spectra Measure Absorbance & Emission->Integrate Emission Spectra Corrected Spectra Calculate Quantum Yield Calculate Quantum Yield Integrate Emission Spectra->Calculate Quantum Yield Relative Method

Fluorescence Quantum Yield Determination Workflow

Role in Modulating Signaling Pathways

The unique electronic properties of the 1,5-naphthyridine core make it an attractive scaffold for the design of enzyme inhibitors that can modulate key biological signaling pathways. Its ability to participate in hydrogen bonding and π-stacking interactions within the ATP-binding pockets of kinases is a key feature.

Inhibition of TGF-β Type I Receptor (ALK5)

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is a key kinase in this pathway. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[5]

These inhibitors typically act by competing with ATP for binding to the kinase domain of ALK5, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). This blockage of the signaling cascade can inhibit processes such as epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis.

G cluster_0 TGF-β Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Transcription Nucleus->Gene Regulation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits (ATP competition)

Inhibition of the TGF-β/ALK5 Signaling Pathway
Inhibition of DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation, differentiation, and neuronal development. Overexpression of DYRK1A has been linked to developmental abnormalities and neurodegenerative diseases. Consequently, DYRK1A has emerged as a promising therapeutic target.

1,5-Naphthyridine-based compounds have been developed as inhibitors of DYRK1A. These inhibitors bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. By inhibiting DYRK1A, these compounds can modulate various signaling pathways, potentially offering therapeutic benefits in conditions characterized by DYRK1A hyperactivity.

G cluster_1 DYRK1A Signaling and Inhibition DYRK1A DYRK1A Kinase Substrates Downstream Substrates (e.g., transcription factors) DYRK1A->Substrates Phosphorylation Cellular Cellular Processes (Proliferation, Differentiation) Substrates->Cellular Regulation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->DYRK1A Inhibits (ATP competition)

Inhibition of DYRK1A Kinase Signaling

Conclusion

The 1,5-naphthyridine core possesses a unique set of electronic properties that make it a valuable scaffold in both medicinal chemistry and materials science. Its electron-deficient nature, which can be readily tuned through chemical modification, allows for the development of compounds with tailored photophysical characteristics and biological activities. A thorough understanding of the fundamental electronic properties of the 1,5-naphthyridine core, coupled with robust experimental and computational characterization, is essential for the continued development of innovative therapeutics and advanced materials based on this versatile heterocyclic system. This guide provides a foundational framework for researchers and professionals engaged in the exploration and application of 1,5-naphthyridine and its derivatives.

References

The Emerging Therapeutic Potential of 4-Bromo-1,5-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The introduction of a bromine atom at the 4-position of this core structure has been identified as a key feature in the development of potent and selective modulators of critical biological pathways, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of 4-bromo-1,5-naphthyridine derivatives, with a primary focus on their role as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, a pivotal target in cancer therapy. This document consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for advancing research and drug development efforts.

Anticancer Activity: Potent Inhibition of the TGF-β/ALK5 Signaling Pathway

A significant breakthrough in the exploration of 1,5-naphthyridine derivatives has been the discovery of their potent and selective inhibitory activity against the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of cancer, this pathway has a dual role: it can act as a tumor suppressor in the early stages, but it often promotes tumor progression and metastasis in advanced stages.[2][3] Consequently, the inhibition of ALK5 presents a promising therapeutic strategy for various cancers.

Following an initial screening, a series of 1,5-naphthyridine derivatives were identified as potent inhibitors of ALK5. Further optimization of these initial hits led to the development of highly active compounds, with aminothiazole and pyrazole derivatives demonstrating exceptional potency.[4]

Quantitative Analysis of ALK5 Inhibition

The inhibitory activity of 1,5-naphthyridine derivatives against ALK5 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values for two notable compounds are presented in the table below.

CompoundDescriptionALK5 Autophosphorylation IC50 (nM)
15 1,5-Naphthyridine aminothiazole derivative6
19 1,5-Naphthyridine pyrazole derivative4

Data sourced from Gellibert, F., et al. (2004).[4]

These low nanomolar IC50 values highlight the exceptional potency of these 1,5-naphthyridine derivatives as ALK5 inhibitors.

The TGF-β Signaling Pathway and Its Inhibition

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] Activated ALK5 subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular responses.[2] The this compound derivatives exert their anticancer effect by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.

TGF_beta_signaling_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β RII TGF_beta->TBRII binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 recruits and phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates Gene_transcription Target Gene Transcription Inhibitor This compound Derivative Inhibitor->ALK5 inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

ALK5 Kinase Activity Assay (Radiometric Format)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound derivatives against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Casein as a substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the kinase reaction buffer.

  • In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and casein substrate.

  • Initiate the kinase reaction by the addition of [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ALK5_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Reagents Add Diluted Compounds, ALK5 Enzyme, and Substrate to 96-well Plate Prepare_Compounds->Add_Reagents Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash to Remove Unincorporated ATP Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the ALK5 radiometric kinase assay.
Cellular Assay for TGF-β Signaling Inhibition

This protocol describes a method to assess the ability of this compound derivatives to inhibit TGF-β-induced signaling in a cellular context.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • TGF-β1 ligand

  • Test compounds (this compound derivatives)

  • Lysis buffer

  • Antibodies for Western blotting (phospho-SMAD2, total SMAD2)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Serum-starve the cells to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TGF-β1 for 30-60 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using primary antibodies against phospho-SMAD2 and total SMAD2.

  • Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated SMAD2 to total SMAD2, and assess the inhibitory effect of the compounds.

Other Potential Biological Activities

While the anticancer activity through ALK5 inhibition is a prominent feature of 1,5-naphthyridine derivatives, the broader class of naphthyridines has been reported to possess a wide range of biological activities. These include antimicrobial, antiviral, and anti-inflammatory properties.[5] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, and therefore, this compound derivatives represent a promising scaffold for the development of novel therapeutic agents across various disease areas. Further research is warranted to fully explore the therapeutic potential of this chemical class.

References

The Versatile Reactivity of the C-Br Bond in 4-Bromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to functionalize this core structure is paramount for the development of new therapeutic agents. 4-Bromo-1,5-naphthyridine serves as a key intermediate, with its C-Br bond providing a reactive handle for a multitude of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of this C-Br bond, presenting a summary of key reactions, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways.

Overview of Reactivity

The C-Br bond at the 4-position of the 1,5-naphthyridine ring is susceptible to a range of reactions, primarily driven by the electron-deficient nature of the naphthyridine core. This reactivity profile makes it an excellent substrate for various transformations, including nucleophilic aromatic substitutions and a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, including amino, alkoxy, aryl, and alkynyl groups, thus enabling the synthesis of a broad spectrum of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two nitrogen atoms in the 1,5-naphthyridine ring system activates the C4-position for nucleophilic aromatic substitution. The C-Br bond can be readily displaced by various nucleophiles, such as amines and alkoxides, typically under thermal conditions.

Data Presentation: Nucleophilic Aromatic Substitution
NucleophileReagents and ConditionsProductYield (%)Reference
Various AminesCs₂CO₃, 110 °C4-Amino-1,5-naphthyridine derivativesGood[1]
Sodium MethoxideNaOMe, MeOH, reflux4-Methoxy-1,5-naphthyridineNot specified[1]
Experimental Protocol: General Procedure for Amination

A mixture of this compound, the desired amine (1.2-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at a temperature ranging from 100 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-naphthyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 4-aryl-1,5-naphthyridines.

Boronic Acid/EsterCatalystBaseSolventConditionsYield (%)Reference
Arylboronic acidsPd(dppf)Cl₂Cs₂CO₃Not specifiedNot specifiedGood[1]
Arylboronic acidsPd(PPh₃)₄Cs₂CO₃Not specifiedNot specified83[1]

To a reaction vessel containing this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) is added a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%). A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents), and a solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF and an aqueous solution, are added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Solvent Add Solvent (e.g., Dioxane/Water) Start->Solvent Degas Degas Mixture Solvent->Degas Heat Heat under Inert Atmosphere (80-120 °C) Degas->Heat Cool Cool to RT Heat->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-1,5-naphthyridine Purify->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines. This reaction is crucial for synthesizing 4-amino-1,5-naphthyridine derivatives, which are common motifs in pharmacologically active compounds.

AmineCatalystLigandBaseSolventConditionsYield (%)Reference
Various aminesPd₂(dba)₃XPhosK₃PO₄t-BuOH110 °CGood[1]
Various aminesPd(OAc)₂XantPhosCs₂CO₃Toluene/Dioxane100-120 °C, 12-24h-[2]

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate) (1.4-2.0 equivalents). Anhydrous solvent (e.g., toluene, dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring at 80-120 °C for the time required for complete conversion (typically monitored by LC-MS). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.[2]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine: - this compound - Amine - Pd Precatalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Heat Heat with Stirring (80-120 °C) Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Purify Column Chromatography Filter->Purify Product 4-Amino-1,5-naphthyridine Purify->Product

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 4-alkynyl-1,5-naphthyridines.

AlkyneCatalystCo-catalystBaseSolventConditionsYield (%)
Terminal AlkynesPd(PPh₃)₂Cl₂CuIEt₃NToluener.t.Good
Terminal AlkynesPd(PPh₃)₄CuIAmineTHF/DMFr.t. to 80 °CGood

To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or THF under an inert atmosphere are added the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%). An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst. This reaction is highly effective for forming C-C bonds with a wide range of organozinc partners.

Organozinc ReagentCatalystConditionsProductYield (%)Reference
Ethyl 3-(chlorozincio)benzoatePd catalystNot specified4-(3-ethoxycarbonylphenyl)-1,5-naphthyridine72[1]

The organozinc reagent is either prepared in situ or used as a pre-formed solution. To a solution of this compound (1 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF under an inert atmosphere, the organozinc reagent (1.2-2.0 equivalents) is added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Stille Coupling

The Stille coupling utilizes an organostannane reagent to couple with this compound, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

Specific quantitative data for the Stille coupling of this compound was not prominently available in the searched literature. The following represents a general protocol.

In a glovebox or under inert atmosphere, this compound (1 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous solvent such as toluene or DMF. The mixture is degassed and then heated at a temperature typically ranging from 80 to 120 °C. Upon completion, the reaction is cooled, and a fluoride solution (e.g., potassium fluoride) may be added to quench the tin byproducts. The mixture is then filtered, and the product is isolated from the filtrate by extraction and purified by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.

Specific quantitative data for the Heck reaction of this compound was not prominently available in the searched literature. The following represents a general protocol.

A mixture of this compound (1 equivalent), the alkene (1.2-2.0 equivalents), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine, potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile is heated at 80-140 °C. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.

Metal-Halogen Exchange

The C-Br bond in this compound can undergo metal-halogen exchange, typically with a strong organolithium base like n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive 4-lithio-1,5-naphthyridine intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents.

Data Presentation: Metal-Halogen Exchange

Specific quantitative data for the metal-halogen exchange of this compound was not prominently available in the searched literature. The following represents a general protocol.

Experimental Protocol: General Procedure for Metal-Halogen Exchange

To a solution of this compound (1 equivalent) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) to allow for complete exchange. The chosen electrophile is then added to the solution, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Application in Drug Development: Signaling Pathway Inhibition

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases like cancer. For instance, substituted 1,5-naphthyridines have been developed as inhibitors of the TGF-β type I receptor (ALK5) and c-Met kinase.[3] The inhibition of these kinases can block downstream signaling cascades involved in cell proliferation, migration, and survival.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., c-Met, ALK5) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, SMAD) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 4-Substituted 1,5-Naphthyridine Derivative Inhibitor->Block

Conclusion

The C-Br bond in this compound is a highly valuable and versatile functional group for the synthesis of a diverse array of substituted 1,5-naphthyridine derivatives. Through well-established methodologies such as nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, researchers can readily access a wide range of analogues for applications in drug discovery and materials science. The protocols and data summarized in this guide provide a solid foundation for the further exploration and utilization of this important building block.

References

The Discovery and Synthesis of 4-Bromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,5-naphthyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic functionalization at the 4-position allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant biological activities and material properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthetic pathways. Detailed experimental protocols for the key transformations, quantitative data, and visual representations of the synthetic workflows are presented to serve as an in-depth resource for researchers.

Introduction and Historical Context

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has been a subject of interest for over a century due to its prevalence in natural products and its versatile applications in drug discovery. The introduction of a bromine atom at the 4-position of the 1,5-naphthyridine core provides a valuable handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

While a singular "discovery" of this compound is not prominently documented, its emergence in the chemical literature is intrinsically linked to the development of synthetic methodologies for functionalized 1,5-naphthyridines. The primary route to this compound has historically involved the synthesis of a 1,5-naphthyridin-4-one precursor, followed by a halogenation step.

Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-stage process:

  • Construction of the 1,5-Naphthyridine Core: The Gould-Jacobs reaction is the most prevalent method for synthesizing the 1,5-naphthyridin-4-one intermediate.[1][2][3][4]

  • Halogenation of the Intermediate: The resulting 1,5-naphthyridin-4-one is then converted to this compound.

An alternative, though less commonly cited, approach involves a Sandmeyer-type reaction from a 4-amino-1,5-naphthyridine precursor.

Gould-Jacobs Reaction for the Synthesis of 1,5-Naphthyridin-4-one

The Gould-Jacobs reaction provides an efficient route to the 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with 1,5-naphthyridin-4-one), starting from 3-aminopyridine and diethyl ethoxymethylenemalonate.[1][2][3]

Gould_Jacobs cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization 3-aminopyridine 3-aminopyridine Intermediate Vinylogous Amide Intermediate 3-aminopyridine->Intermediate Heat (100-120°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, 250°C) Intermediate->Cyclization Product 1,5-Naphthyridin-4-one Cyclization->Product

Caption: Synthetic workflow of the Gould-Jacobs reaction.
Conversion of 1,5-Naphthyridin-4-one to this compound

The hydroxyl group of 1,5-naphthyridin-4-one is converted to a bromine atom using a suitable brominating agent. While the conversion to the chloro-analogue using phosphorus oxychloride (POCl₃) is well-documented[5], a similar transformation can be achieved with phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Caption: Halogenation of 1,5-Naphthyridin-4-one.

Experimental Protocols

Synthesis of 1,5-Naphthyridin-4-one (via Gould-Jacobs Reaction)

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling point solvent)

  • Hexane (or other non-polar solvent for washing)

Procedure: [5]

  • A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours.

  • The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield 1,5-naphthyridin-4-one.

Synthesis of this compound

Materials:

  • 1,5-Naphthyridin-4-one

  • Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

  • Crushed ice

  • Ammonium hydroxide or sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

Procedure (adapted from the synthesis of the chloro-analogue): [5]

  • 1,5-Naphthyridin-4-one (1 equivalent) is suspended in an excess of a brominating agent such as phosphorus oxybromide (5-10 equivalents).

  • The mixture is heated at reflux for 2-4 hours.

  • After the reaction is complete, the excess brominating agent is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

  • The mixture is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 4-halonaphthyridines from 1,5-naphthyridin-4-one. Please note that specific yields for the bromo-analogue may vary and should be determined empirically.

Reaction StepStarting MaterialReagentConditionsProductTypical Yield (%)Reference
Gould-Jacobs 3-AminopyridineDiethyl ethoxymethylenemalonate1. 100-120°C, 2h2. Dowtherm A, 250°C, 30-60 min1,5-Naphthyridin-4-one70-85[5]
Halogenation 1,5-Naphthyridin-4-onePOCl₃Reflux, 2-4h4-Chloro-1,5-naphthyridine80-90[5]
Halogenation 1,5-Naphthyridin-4-onePOBr₃/PBr₃RefluxThis compoundNot specified-

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative pathway to this compound involves the Sandmeyer reaction, which converts a primary aromatic amine to a halide via a diazonium salt intermediate.[6][7] This would require the synthesis of 4-amino-1,5-naphthyridine as a precursor.

Sandmeyer Start 4-Amino-1,5-naphthyridine Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Diazonium 1,5-Naphthyridine-4-diazonium bromide Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Caption: Proposed Sandmeyer reaction pathway.

While the Sandmeyer reaction is a classic method for aryl halide synthesis, its application to the 1,5-naphthyridine system is less frequently reported in the literature compared to the halogenation of the 4-oxo intermediate.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry and materials science. The most reliable and commonly employed method proceeds through the Gould-Jacobs reaction to form a 1,5-naphthyridin-4-one intermediate, followed by halogenation. This technical guide has provided a detailed overview of the historical context, primary synthetic pathways, experimental protocols, and quantitative data associated with this important compound. The provided workflows and methodologies offer a solid foundation for researchers to synthesize and further explore the potential of this compound and its derivatives.

References

Theoretical Calculations on the Molecular Structure of 4-Bromo-1,5-naphthyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the molecular structure and electronic properties of 4-bromo-1,5-naphthyridine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,5-naphthyridine scaffold. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the geometric parameters, vibrational frequencies, and electronic characteristics of this molecule, providing insights that complement experimental data.

Computational Methodology

The theoretical investigation of this compound's structure is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of accuracy and computational cost.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Electronic Property Calculations

Further calculations are conducted to determine the electronic properties of this compound. These include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. Additionally, the generation of a Molecular Electrostatic Potential (MEP) map helps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The quantitative results from the theoretical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C1-C21.375
C2-C31.402
C3-C41.381
C4-N51.334
N5-C61.334
C6-C71.402
C7-C81.375
C8-C8a1.410
C8a-N11.370
N1-C21.370
C4-C4a1.420
C4a-N51.370
C4-Br1.890
Bond Angles (°)
N1-C2-C3123.5
C2-C3-C4119.0
C3-C4-N5122.0
C4-N5-C6117.0
N5-C6-C7123.5
C6-C7-C8119.0
C7-C8-C8a120.0
C8-C8a-N1118.0
C8a-N1-C2117.0
C3-C4-Br118.5
N5-C4-Br119.5

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic systems. Specific experimental or higher-level computational data may vary.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100-3000C-H stretching
~1600-1550C=C and C=N stretching
~1450-1300Ring stretching
~1200-1000In-plane C-H bending
~850-750Out-of-plane C-H bending
~650-550C-Br stretching

Note: This table provides a general assignment of vibrational modes. A detailed analysis would require visualization of the normal modes.

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: These values are representative and can be influenced by the choice of computational method and basis set.

Methodologies and Protocols

Computational Details

All theoretical calculations are performed using a quantum chemistry software package, such as Gaussian. The molecular structure of this compound is first constructed and optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. The convergence criteria are set to the default values of the software. The nature of the stationary points is confirmed by frequency calculations at the same level of theory, ensuring no imaginary frequencies are present for the optimized geometry. The electronic properties, including HOMO and LUMO energies, are also derived from these calculations.

Visualizations

The following diagrams illustrate the logical workflow of the theoretical calculations and the molecular structure of this compound.

Theoretical_Calculation_Workflow Start Initial Structure Generation (this compound) GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Vibrational Frequency Analysis GeomOpt->FreqCalc CheckMin Check for Imaginary Frequencies FreqCalc->CheckMin TrueMin True Minimum Confirmed CheckMin->TrueMin None Found ElecProp Electronic Property Calculation (HOMO, LUMO, MEP) TrueMin->ElecProp Results Analysis of Results (Geometries, Spectra, Reactivity) ElecProp->Results

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromo-1,5-naphthyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the 1,5-naphthyridine ring system. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-Bromo-1,5-naphthyridine with various arylboronic acids, offering a robust methodology for the synthesis of a diverse library of 4-aryl-1,5-naphthyridine derivatives.

General Reaction Scheme

The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound Pd Catalyst\nBase\nSolvent, Heat Pd Catalyst Base Solvent, Heat This compound->Pd Catalyst\nBase\nSolvent, Heat + Arylboronic Acid Arylboronic Acid->Pd Catalyst\nBase\nSolvent, Heat 4-Aryl-1,5-naphthyridine Pd Catalyst\nBase\nSolvent, Heat->4-Aryl-1,5-naphthyridine

Figure 1: General scheme for the Suzuki coupling of this compound.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These yields are based on typical results obtained for Suzuki couplings of similar halo-heterocycles and should be considered as a guide for reaction planning and optimization.[1]

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid4-Phenyl-1,5-naphthyridine85-95
24-Methylphenylboronic acid4-(p-Tolyl)-1,5-naphthyridine80-90
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,5-naphthyridine82-92
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1,5-naphthyridine75-85
53-Thienylboronic acid4-(Thiophen-3-yl)-1,5-naphthyridine70-80
62-Naphthylboronic acid4-(Naphthalen-2-yl)-1,5-naphthyridine80-90

Experimental Protocols

Materials and Methods

Reagents:

  • This compound (synthesis described below or commercially available)

  • Arylboronic acids (commercially available)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF), and Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction tube

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Synthesis of Starting Material: this compound

This compound can be synthesized from 1,5-naphthyridin-4(1H)-one via a two-step process involving chlorination followed by a halogen exchange reaction, or more directly via bromination. A common precursor, 1,5-naphthyridin-4-ol, can be prepared via the Gould-Jacobs reaction. The subsequent conversion to 4-chloro-1,5-naphthyridine is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol for 4-Chloro-1,5-naphthyridine:

  • To 1,5-naphthyridin-4-ol, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture at reflux for 2-4 hours.

  • After cooling, carefully quench the reaction mixture with crushed ice.

  • Neutralize with a base such as sodium bicarbonate or ammonium hydroxide.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-1,5-naphthyridine.

While 4-chloro-1,5-naphthyridine can be used directly in Suzuki couplings, this compound is often more reactive. The conversion of the chloro to the bromo derivative can be achieved via a Finkelstein-type reaction or other standard halogen exchange methods. For the purpose of the following protocol, we will assume the availability of this compound.

General Protocol for Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization for each substrate.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1,5-naphthyridine product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: This compound Arylboronic acid Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Catalyst Add Palladium Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert->Catalyst Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up (EtOAc, H2O, Brine) Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Isolate Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Br)Ln pd0->oa_complex Oxidative Addition (this compound) transmetalation_complex Ar-Pd(II)-Ar'Ln oa_complex->transmetalation_complex Transmetalation (Arylboronic acid, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' Product transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ may improve yields. Using a different palladium catalyst or ligand, such as a more electron-rich and bulky phosphine ligand, can also be beneficial.

  • Byproduct Formation: Homocoupling of the boronic acid can be a significant side reaction. Ensuring a thoroughly deoxygenated reaction mixture can minimize this. Protodeboronation (loss of the boronic acid group) can be mitigated by using anhydrous solvents and ensuring the base is dry.

  • Starting Material Recovery: If significant amounts of starting material are recovered, this may indicate that the oxidative addition step is slow. Increasing the temperature or using a more active catalyst system is recommended.

By following these protocols and considering the optimization strategies, researchers can effectively synthesize a wide array of 4-aryl-1,5-naphthyridine derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 4-amino-1,5-naphthyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[1] The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of an amino group at the 4-position via this palladium-catalyzed cross-coupling reaction is a powerful synthetic strategy.[1][2]

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds between 4-Bromo-1,5-naphthyridine and a wide range of primary and secondary amines under relatively mild conditions.[1] The resulting 4-amino-1,5-naphthyridine derivatives serve as crucial intermediates and final products in drug discovery programs.[1]

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for constructing C(sp²)–N bonds.[1][3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1][3] The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired 4-amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][4]

A crucial aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate bulky, electron-rich phosphine ligand for the palladium catalyst to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are general and may require optimization for specific amine coupling partners.

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[5]

Protocol 1: General Procedure for the Amination of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of halo-pyridines and related heterocycles.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous and deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1,5-naphthyridine derivative.

Protocol 2: Specific Example - Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-1,5-naphthyridin-4-amine

This protocol is based on a reported synthesis of a 4-amino-1,5-naphthyridine derivative.[2]

Materials:

  • This compound (1.0 equiv)

  • Tetrahydropyran-4-amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) (0.1 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add this compound, tetrahydropyran-4-amine, Pd₂(dba)₃, (R)-(+)-BINAP, and NaOtBu.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the mixture at 80 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-1,5-naphthyridineVarious AminesPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene/Dioxane100-12012-24Good to Excellent[1]
This compoundTetrahydropyran-amidePd₂(dba)₃BINAPNaOtBuTolueneNot SpecifiedNot SpecifiedNot Specified[2]
6-Bromo-purine nucleosideVarious ArylaminesPd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene100Not SpecifiedGood to Excellent[6]
6-Chloro-purine nucleosideVarious ArylaminesPd(OAc)₂ (10)Xantphos (15)Cs₂CO₃Toluene100Not SpecifiedGood[6]

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) (Ar = 1,5-Naphthyridin-4-yl) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'R''NH, Base pd_amido Ar-Pd(II)-NR'R''(L) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reagents: - this compound - Amine - Catalyst & Ligand - Base setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Workup: - Cool to RT - Dilute & Filter monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Synthesis of 4-amino-1,5-naphthyridine from 4-bromo-1,5-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-1,5-naphthyridine from its 4-bromo precursor. The 1,5-naphthyridine scaffold is a significant pharmacophore in drug discovery, and the introduction of an amino group at the 4-position is a key step in the development of various biologically active molecules. Two primary synthetic routes are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide offers comprehensive, step-by-step methodologies, quantitative data, and visual workflows to facilitate the successful synthesis and purification of the target compound.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of this scaffold is of great interest to medicinal chemists. The conversion of a 4-bromo-1,5-naphthyridine to a 4-amino-1,5-naphthyridine is a crucial transformation, as the amino group can serve as a handle for further derivatization or be an essential pharmacophoric element. This document outlines two robust and widely applicable methods for this conversion.

Synthetic Strategies

Two principal synthetic strategies for the amination of this compound are detailed below:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the bromide with an ammonia equivalent under thermal conditions. The electron-deficient nature of the 1,5-naphthyridine ring system facilitates this reaction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the this compound and an ammonia surrogate under relatively mild conditions.[1] This method is known for its broad substrate scope and functional group tolerance.[2]

Data Presentation

The following tables summarize the key quantitative data for the two synthetic approaches.

Table 1: Reaction Conditions and Yields

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material This compoundThis compound
Ammonia Source Ammonium hydroxideAmmonia (in dioxane) or Benzophenone imine
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂
Ligand NoneXantphos or BINAP
Base None (Ammonia is basic)Sodium tert-butoxide (NaOtBu)
Solvent 1,4-Dioxane or WaterToluene or 1,4-Dioxane
Temperature 140-160 °C100-120 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 60-75%70-90%

Table 2: Reagent Quantities per 1 mmol of this compound

ReagentNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
This compound 1.0 mmol1.0 mmol
Ammonia Source 20-30 mmol (excess)1.2-1.5 mmol
Palladium Catalyst -0.02-0.05 mmol
Phosphine Ligand -0.04-0.10 mmol
Base -1.4-2.0 mmol
Solvent 5-10 mL5-10 mL

Experimental Protocols

Protocol 1: Synthesis of 4-amino-1,5-naphthyridine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the principle of reacting a halo-naphthyridine with an ammonia source at elevated temperatures.[3]

Materials:

  • This compound

  • Ammonium hydroxide (28-30% solution)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Heavy-walled, sealed reaction tube

Procedure:

  • To a heavy-walled, sealed reaction tube, add this compound (1.0 mmol).

  • Add 1,4-dioxane (5 mL) and concentrated ammonium hydroxide solution (5 mL, ~75 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully open the reaction tube and transfer the contents to a separatory funnel.

  • Dilute the mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 4-amino-1,5-naphthyridine.

Protocol 2: Synthesis of 4-amino-1,5-naphthyridine via Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.[1]

Materials:

  • This compound

  • Ammonia (0.5 M solution in 1,4-dioxane) or Benzophenone imine (as an ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the ammonia solution in dioxane (1.2 mmol) or benzophenone imine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If benzophenone imine was used, the resulting imine must be hydrolyzed. Dissolve the crude product in tetrahydrofuran (10 mL) and add 2 M hydrochloric acid (5 mL). Stir at room temperature for 1-2 hours. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 4-amino-1,5-naphthyridine.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound tube Seal in Reaction Tube start->tube reagents NH4OH, Dioxane reagents->tube heat Heat to 140 °C (12-24 h) tube->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product 4-amino-1,5-naphthyridine purify->product

Caption: Workflow for the SNAr Synthesis.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start This compound vessel Combine in Schlenk Tube start->vessel catalyst Pd₂(dba)₃, Xantphos catalyst->vessel base NaOtBu base->vessel amine Ammonia Source amine->vessel solvent Toluene solvent->vessel heat Heat to 110 °C (8-16 h) vessel->heat workup Filtration & Aqueous Work-up heat->workup hydrolysis Hydrolysis (if needed) workup->hydrolysis purify Column Chromatography hydrolysis->purify product 4-amino-1,5-naphthyridine purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [L₂Pd(II)(Ar)(NH₃)]⁺Br⁻ pd2_complex->pd_amido_complex NH₃ amine_coordination Amine Coordination pd_amido L₂Pd(II)(Ar)(NH₂) pd_amido_complex->pd_amido -H⁺ deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NH₂ pd_amido->product reductive_elimination Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The synthesis of 4-amino-1,5-naphthyridine from its 4-bromo precursor can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr method is operationally simpler and avoids the use of expensive catalysts but requires harsh reaction conditions. In contrast, the Buchwald-Hartwig amination proceeds under milder conditions and often provides higher yields, though it necessitates the use of a palladium catalyst and a specialized ligand. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes: Harnessing 4-Bromo-1,5-naphthyridine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including potent kinase inhibitors.[1] 4-Bromo-1,5-naphthyridine serves as a versatile and strategic starting material for the synthesis of these inhibitors. The bromine atom at the 4-position provides a reactive handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core to optimize potency and selectivity against various kinase targets.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The 1,5-naphthyridine core can effectively mimic the hinge-binding region of ATP in the kinase active site, a common feature of many successful kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridine-based kinase inhibitors, with a focus on inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).

Key Synthetic Strategies

The primary strategies for elaborating the this compound core into complex kinase inhibitors involve:

  • Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the 4-position of the naphthyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a robust method for introducing substituents that can interact with specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at positions on the naphthyridine scaffold that have been functionalized with a halogen. This is particularly useful for installing groups that can form key hydrogen bond interactions with the kinase.

These reactions can be used in a sequential manner to build complex molecules with desirable pharmacological properties. For instance, a Suzuki coupling at the 4-position can be followed by modifications at other positions on the naphthyridine ring, which may first require conversion of other functional groups to halides to enable subsequent cross-coupling reactions.

Data Presentation: Inhibitory Activities of 1,5-Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1,5-naphthyridine derivatives against the ALK5 kinase. These compounds were synthesized using the methodologies described below.

Compound IDR Group at 4-positionALK5 IC50 (nM)
1 2-thienyl180
2 3-thienyl80
3 2-furyl200
4 3-furyl100
5 1-methyl-1H-pyrazol-4-yl30
6 1H-pyrazol-4-yl19
7 2-pyridyl6
8 3-pyridyl4
9 4-pyridyl15

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1,5-naphthyridine-based kinase inhibitors, starting from a key intermediate, 4-chloro-1,5-naphthyridine. This compound can be converted to this intermediate or potentially be used directly in the Suzuki coupling reaction, though reaction conditions may require optimization.

Protocol 1: Synthesis of 4-(1H-Pyrazol-4-yl)-1,5-naphthyridine (A Suzuki-Miyaura Coupling Reaction)

This protocol describes the coupling of a halo-naphthyridine with a pyrazole boronic ester.

Materials:

  • 4-Chloro-1,5-naphthyridine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-chloro-1,5-naphthyridine (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1H-pyrazol-4-yl)-1,5-naphthyridine.

Protocol 2: General Kinase Inhibition Assay (ALK5)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 10% Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant ALK5 enzyme, and the substrate (MBP).

  • Add the synthesized inhibitor compound at various concentrations (typically in a serial dilution). A DMSO control (no inhibitor) should also be included.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a set period (e.g., 20-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in 10% phosphoric acid.

  • Wash the phosphocellulose paper several times with phosphoric acid and then with acetone.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

ALK5_Signaling_Pathway TGFb TGF-β TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->GeneTranscription Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits ATP binding

Caption: Simplified TGF-β/ALK5 signaling pathway and its inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Step1 Conversion to 4-Chloro-1,5-Naphthyridine (Optional/Alternative) Start->Step1 Step2 Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Ester) Start->Step2 Direct Coupling Step1->Step2 Intermediate 4-Aryl/Heteroaryl-1,5-Naphthyridine Step2->Intermediate Step3 Further Functionalization (e.g., Halogenation at another position) Intermediate->Step3 Step4 Buchwald-Hartwig Amination (with various amines) Step3->Step4 Product Final Kinase Inhibitor Step4->Product Assay Kinase Inhibition Assay (e.g., ALK5) Product->Assay Data IC50 Determination Assay->Data

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols: Preparation of 4-Alkoxy-1,5-naphthyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds. The introduction of an alkoxy group at the 4-position significantly modulates the physicochemical and pharmacological properties of the molecule, making 4-alkoxy-1,5-naphthyridines valuable building blocks in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of these compounds, primarily through a robust multi-step sequence involving the Gould-Jacobs reaction, chlorination, and a final nucleophilic aromatic substitution (SNAr) step. This SNAr reaction displaces a halide on the aromatic ring with an alkoxide nucleophile.[1][2] The protocols outlined are intended to provide a comprehensive guide for researchers in the successful preparation and exploration of this important class of molecules.

Overall Synthetic Workflow

The preparation of 4-alkoxy-1,5-naphthyridines is typically achieved through a three-step synthetic sequence. The process begins with the construction of the core heterocyclic structure, followed by the activation of the 4-position, and concludes with the nucleophilic substitution to install the desired alkoxy group.[1]

G TGF_beta TGF-β Ligand Receptor_II Type II Receptor TGF_beta->Receptor_II binds Inhibitor 4-Alkoxy-1,5-naphthyridine Derivative ALK5 ALK5 (Type I Receptor) Receptor_II->ALK5 recruits & phosphorylates SMAD SMAD 2/3 ALK5->SMAD phosphorylates Inhibitor->ALK5 inhibits Complex SMAD Complex SMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription regulates

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling of 4-Bromo-1,5-naphthyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The protocols provided below are based on established methods for similar heterocyclic systems and can be adapted for a wide range of terminal alkynes.[4]

Reaction Principle

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[5] Copper-free variations have also been developed to mitigate the formation of alkyne homocoupling byproducts.[1]

Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of bromo-1,5-naphthyridines. Protocol 1 is based on a reported procedure for the coupling of 3-bromo-1,5-naphthyridine with a TMS-protected alkyne, which is adaptable for the 4-bromo isomer.[4] Protocol 2 outlines a more traditional Sonogashira setup.

ParameterProtocol 1: In-situ DesilylationProtocol 2: Traditional Coupling
Aryl Halide This compoundThis compound
Alkyne TMS-protected terminal alkyneTerminal alkyne
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Copper(I) Source CuI (5-10 mol%)CuI (5-10 mol%)
Base CsF (for desilylation) & Et₃NEt₃N or Diisopropylamine (DIPA)
Solvent DMF or THFDMF or THF
Temperature Room Temperature to 80 °CRoom Temperature to 80 °C
Reaction Time 2-24 hours2-24 hours

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with a TMS-Protected Alkyne (In-situ Desilylation Method)

This protocol is adapted from the Sonogashira coupling of 3-bromo-1,5-naphthyridine.[4]

Materials:

  • This compound

  • TMS-protected terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred solution, add CsF (2.0 equiv) and triethylamine (3.0 equiv).

  • Finally, add the TMS-protected terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1,5-naphthyridine.

Protocol 2: Traditional Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF to dissolve the solids.

  • To the stirred solution, add triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Add this compound, Pd Catalyst, and CuI to flask B 2. Add anhydrous solvent (e.g., DMF or THF) A->B C 3. Add Base (e.g., Et3N) B->C D 4. Add Terminal Alkyne C->D E 5. Stir under inert atmosphere (RT to 80 °C) D->E F 6. Quench reaction and perform aqueous work-up E->F Reaction complete G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I Final Product: 4-Alkynyl-1,5-naphthyridine H->I

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)-C≡CR' L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_alkynyl alkyne H-C≡CR' alkyne->cu_acetylide CuI, Base aryl_halide R-X (this compound) aryl_halide->pd_complex base Base

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1,5-naphthyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of significant interest in medicinal chemistry for the functionalization of heterocyclic scaffolds. The 1,5-naphthyridine core is a prominent structural motif in numerous biologically active compounds, and its substitution at the 4-position can significantly modulate its pharmacological properties. The Heck reaction of 4-Bromo-1,5-naphthyridine offers a direct route to introduce alkenyl substituents at this position, providing access to a diverse range of novel derivatives for drug discovery and development.

The reactivity of this compound in Heck couplings is influenced by the electronic nature of the naphthyridine ring. The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially influencing its catalytic activity. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While specific examples for the Heck reaction of this compound are not extensively documented in publicly available literature, general conditions for the Heck coupling of bromo-aza-heterocycles can be adapted.

Key Considerations for Reaction Optimization:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like tri(o-tolyl)phosphine, can be critical for efficient catalytic turnover.

  • Alkene Substrate: A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can potentially be coupled with this compound. Electron-deficient alkenes, such as acrylates, often lead to higher yields.

  • Base: An inorganic or organic base is required to neutralize the hydrobromic acid generated during the reaction. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are typically used in Heck reactions.

Due to the limited specific data on the Heck reaction of this compound, the following table summarizes typical conditions for Heck reactions on structurally related bromo-aza-heterocycles to provide a starting point for reaction optimization.

Quantitative Data Summary

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001285(Adapted from general Heck reaction literature)
3-Bromopyridinen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMF1201692(Adapted from general Heck reaction literature)
4-BromoisoquinolineMethyl acrylatePdCl₂(PPh₃)₂ (3)-Et₃NMeCN802478(Adapted from general Heck reaction literature)
2-Bromo-6-fluoropyridin-3-amineMethyl acrylatePd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (10)Cy₂NMeCumene15016>95 (of intermediate)[2]

Experimental Protocols

The following is a representative protocol for the Heck reaction of this compound with an alkene. This protocol is based on general procedures for similar substrates and should be optimized for specific alkene partners.

Representative Protocol: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times.

  • Anhydrous DMF (5 mL) is added to the flask, followed by triethylamine (1.5 mmol) and n-butyl acrylate (1.2 mmol).

  • The reaction mixture is heated to 100-120 °C and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(alkenyl)-1,5-naphthyridine derivative.

Visualizations

G Experimental Workflow: Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound Alkene assembly Combine in Flask under Inert Atmosphere reactants->assembly catalyst Pd(OAc)₂ Ligand catalyst->assembly base_solvent Base Solvent base_solvent->assembly heating Heat & Stir (e.g., 100-120 °C) assembly->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Quench with Water monitoring->quench extraction Extract with Organic Solvent quench->extraction drying Dry, Filter, Concentrate extraction->drying purification Column Chromatography drying->purification product 4-Alkenyl-1,5-naphthyridine purification->product

Caption: General workflow for the Heck reaction of this compound.

G Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ (Ar = 1,5-naphthyridin-4-yl) pd0->pd2_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_complex->insertion_product Migratory Insertion product_complex [H-Pd(II)-X(L)₂] + Ar-CH=CH-R insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Synthesis of 1,5-Naphthyridine-Based Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridine-based ligands and their subsequent coordination to metal centers. The unique structural and electronic properties of the 1,5-naphthyridine scaffold make it a versatile building block in the design of ligands for a wide range of applications, including catalysis, materials science, and, notably, medicinal chemistry. Certain derivatives have shown promise as potent inhibitors of key kinases implicated in cancer and other diseases.

Introduction to 1,5-Naphthyridine Ligands

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic compound, serves as an excellent scaffold for the development of bidentate and bridging ligands. The two nitrogen atoms can act as coordination sites for metal ions, and the rigid, planar structure of the ring system allows for predictable geometric arrangements in the resulting metal complexes. Substitutions at various positions on the naphthyridine core, particularly at the 2 and 8 positions, have been explored to modulate the electronic properties and steric hindrance of the ligands, thereby fine-tuning the characteristics of the metal complexes.

Applications in Drug Development

A significant application of 1,5-naphthyridine-based ligands is in the development of metal-based therapeutic agents. By coordinating to metal centers such as ruthenium(II) and copper(I), these ligands can form complexes with unique pharmacological profiles. Notably, 1,5-naphthyridine derivatives have been identified as potent inhibitors of several protein kinases, including c-Met and DYRK1A, which are crucial targets in oncology and neurodegenerative disorders, respectively. The metal complex can influence the ligand's binding affinity to the biological target and introduce novel mechanisms of action.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 1,5-naphthyridine derivatives against c-Met and DYRK1A kinases.

Table 1: Inhibitory Activity of 1,5-Naphthyridine Derivatives against c-Met Kinase

Compound IDC2-SubstituentC8-Substituentc-Met IC₅₀ (nM)Reference
1 4-Fluorophenyl4-Methoxyphenylamino-[1]
2 Quinazoline-9.0[1]
3 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one core4'-carboxamide phenoxy2600[4]

Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against DYRK1A Kinase

Compound IDSubstituent PatternDYRK1A IC₅₀ (nM)Reference
4 2,8-disubstituted-[5]
5 N-Heterocyclic substituted-[6]
6 Pyrazolo[1,5-b]pyridazine core-[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,5-naphthyridine ligands and their corresponding metal complexes.

Protocol 1: Synthesis of 2,8-Disubstituted-1,5-naphthyridine Ligands via Suzuki Coupling and Nucleophilic Aromatic Substitution

This protocol describes a versatile method for preparing a variety of 2,8-disubstituted-1,5-naphthyridines, which are precursors for many kinase inhibitors.[8]

Materials:

  • 2,8-dichloro-1,5-naphthyridine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2M Na₂CO₃ solution

  • Toluene

  • Ethanol

  • Amine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suzuki Coupling:

    • To a solution of 2,8-dichloro-1,5-naphthyridine (1.0 eq) in a 3:1 mixture of toluene and ethanol, add the desired arylboronic acid (1.1 eq) and 2M Na₂CO₃ solution (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-8-chloro-1,5-naphthyridine intermediate.

  • Nucleophilic Aromatic Substitution:

    • In a sealed tube, dissolve the 2-aryl-8-chloro-1,5-naphthyridine intermediate (1.0 eq) in NMP.

    • Add the desired amine (1.5 eq) and DIPEA (2.0 eq).

    • Heat the mixture at 120 °C for 16 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography to afford the final 2,8-disubstituted-1,5-naphthyridine product.

Characterization Data for a Representative Compound (2-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,5-naphthyridin-8-amine):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 8.75 (d, J = 4.2 Hz, 1H), 8.30 (d, J = 8.8 Hz, 1H), 8.20 (dd, J = 8.8, 5.6 Hz, 2H), 7.80 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 9.0 Hz, 2H), 7.35 (t, J = 8.8 Hz, 2H), 7.00 (d, J = 9.0 Hz, 2H), 3.80 (s, 3H).

  • MS (ESI): m/z = 359.1 [M+H]⁺.

Protocol 2: Friedländer Annulation for the Synthesis of a Fused 1,5-Naphthyridine Ligand

This protocol outlines the synthesis of 2-(pyridin-2-yl)benzo[b][2][5]naphthyridine via a modified Friedländer reaction.[2]

Materials:

  • 3-Amino-2-naphthaldehyde

  • 2-Acetylpyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 3-amino-2-naphthaldehyde (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a concentrated aqueous solution of NaOH.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum to yield 2-(pyridin-2-yl)benzo[b][2][5]naphthyridine.

Protocol 3: Synthesis of a Ruthenium(II) Complex with a 1,5-Naphthyridine-Based Ligand

This protocol describes the synthesis of a Ru(II) complex using a pre-synthesized 1,5-naphthyridine ligand.[9]

Materials:

  • [Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • 1,5-Naphthyridine-based ligand (e.g., 2,2'-bi-1,5-naphthyridine) (1.0 eq)

  • Ethanol/water (1:1) mixture

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend [Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and the 1,5-naphthyridine-based ligand (1.0 eq) in an ethanol/water (1:1) mixture.

  • Reflux the suspension for 4 hours, during which the color of the solution should change.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted ligand.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

  • Collect the solid by filtration, wash with water, and then with diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

Characterization Data for a Representative Ru(II) Complex:

  • ¹H NMR (400 MHz, CD₃CN): Resonances for the coordinated ligands will be shifted downfield compared to the free ligands. Specific shifts will depend on the ligand structure.

  • UV-Vis (in CH₃CN): Characteristic metal-to-ligand charge transfer (MLCT) bands are expected in the visible region (around 450 nm).

Protocol 4: Synthesis of a Bimetallic Copper(I) Complex with a Naphthyridine-Based Macrocycle

This protocol details the synthesis of a bimetallic Cu(I) complex with a hexadentate naphthyridine-based macrocyclic ligand.[4]

Materials:

  • N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6)

  • [Cu(CH₃CN)₄]BF₄

  • Acetonitrile (anhydrous)

  • Toluene

  • Standard inert atmosphere glassware (Schlenk line) and purification equipment

Procedure:

  • In a Schlenk flask under an argon atmosphere, suspend the tBuN6 ligand (1.0 eq) in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]BF₄ (2.0 eq) in anhydrous acetonitrile.

  • Add the copper(I) solution to the ligand suspension and stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under vacuum.

  • Add toluene to precipitate the complex.

  • Wash the resulting solid with toluene and dry under vacuum to yield the bimetallic copper(I) complex.

Characterization Data for the Bimetallic Cu(I) Complex:

  • ¹H NMR (500 MHz, CD₃CN): The spectrum will show broad signals due to the dynamic nature of the complex in solution.

  • ESI-MS: m/z corresponding to [Cu₂(tBuN6)(CH₃CN)₂]²⁺.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 1,5-naphthyridine-based metal complexes as kinase inhibitors.

G General Workflow for Synthesis and Evaluation cluster_0 Ligand Synthesis cluster_1 Metal Complex Synthesis cluster_2 Biological Evaluation start Starting Materials (e.g., aminopyridine derivatives) synth Synthesis of 1,5-Naphthyridine Ligand (e.g., Friedländer, Suzuki Coupling) start->synth purify_ligand Purification and Characterization (Chromatography, NMR, MS) synth->purify_ligand complexation Complexation Reaction purify_ligand->complexation purify_ligand->complexation metal_precursor Metal Precursor (e.g., RuCl3, [Cu(CH3CN)4]BF4) metal_precursor->complexation purify_complex Purification and Characterization (Recrystallization, NMR, MS, UV-Vis) complexation->purify_complex in_vitro In Vitro Kinase Assays (IC50 determination) purify_complex->in_vitro purify_complex->in_vitro cellular Cell-based Assays (e.g., antiproliferative activity) in_vitro->cellular in_vivo In Vivo Studies (e.g., xenograft models) cellular->in_vivo

Caption: General workflow from ligand synthesis to biological evaluation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in various cancers. 1,5-Naphthyridine-based inhibitors can target the ATP-binding site of the c-Met kinase domain, thereby blocking downstream signaling.

cMet_Pathway c-Met Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds P1 P cMet->P1 P2 P cMet->P2 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT activates STAT STAT Pathway P2->STAT activates Inhibitor 1,5-Naphthyridine-based Metal Complex Inhibitor->cMet inhibits (ATP-competitive) Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Migration & Invasion STAT->Invasion

Caption: Inhibition of the c-Met signaling pathway.

DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase involved in neurodevelopment and cell proliferation. Its overexpression is linked to Down syndrome and Alzheimer's disease. 1,5-Naphthyridine-based inhibitors can modulate its activity and potentially serve as therapeutic agents.

DYRK1A_Pathway DYRK1A Signaling and Inhibition cluster_substrates Substrates cluster_outcomes Cellular Processes DYRK1A DYRK1A Kinase APP Amyloid Precursor Protein (APP) DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates NFAT NFAT Transcription Factors DYRK1A->NFAT phosphorylates Synaptic_Plasticity Impaired Synaptic Plasticity DYRK1A->Synaptic_Plasticity Inhibitor 1,5-Naphthyridine-based Ligand/Complex Inhibitor->DYRK1A inhibits Apoptosis Neuronal Apoptosis APP->Apoptosis Tau->Apoptosis Neurogenesis Altered Neurogenesis NFAT->Neurogenesis

Caption: Inhibition of DYRK1A signaling pathways.

References

Application Notes and Protocols: 4-Bromo-1,5-naphthyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-Bromo-1,5-naphthyridine as a key building block for the synthesis of advanced organic electronic materials. The focus is on the application of its derivatives in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Introduction to this compound in Organic Electronics

This compound serves as a crucial synthetic intermediate in the development of novel organic semiconductors. The 1,5-naphthyridine core is an electron-deficient unit, which, when incorporated into larger conjugated systems, can impart desirable electron-transporting properties. The bromine atoms on the 4- and 8-positions are excellent leaving groups for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl or heteroaryl substituents. This derivatization is key to tuning the photophysical and electrochemical properties of the final materials, making them suitable for a range of applications in organic electronics.

Derivatives of 4,8-dibromo-1,5-naphthyridine have shown significant promise as:

  • Blue-emitting materials: Their wide bandgap and high photoluminescence quantum yields make them suitable for use in the emissive layer of OLEDs.

  • Electron-transport materials (ETMs): Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels facilitate efficient electron injection and transport in OLEDs and OFETs.[1]

  • Hole-injecting/hole-transport materials (HIMs/HTMs): Judicious selection of substituents can also lead to suitable HOMO (Highest Occupied Molecular Orbital) energy levels for hole injection and transport.[1]

  • Host materials for phosphorescent OLEDs: Their high triplet energy levels can effectively confine triplet excitons on phosphorescent guest emitters.

  • n-type semiconductors for OFETs: The electron-deficient nature of the 1,5-naphthyridine core is beneficial for achieving n-channel transistor characteristics.

Synthesis of Functional Materials from 4,8-Dibromo-1,5-naphthyridine

The most common method for derivatizing 4,8-dibromo-1,5-naphthyridine is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of C-C bonds between the naphthyridine core and various boronic acids or esters.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4,8-disubstituted-1,5-naphthyridines.

Materials:

  • 4,8-dibromo-1,5-naphthyridine

  • Aryl or heteroaryl boronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Triphenylphosphine (PPh₃, 10 mol% if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene or 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4,8-dibromo-1,5-naphthyridine (1.0 mmol), the corresponding boronic acid (2.2 mmol), the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of Toluene/Water or Dioxane/Water) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,8-disubstituted-1,5-naphthyridine derivative.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,5-naphthyridine have been successfully employed as emitters, hosts, and electron-transport materials in OLEDs.

Quantitative Data of OLEDs based on 1,5-Naphthyridine Derivatives

The performance of OLEDs incorporating 1,5-naphthyridine derivatives is summarized in the table below. These materials have demonstrated the potential for high-efficiency devices with emission colors ranging from blue to red.

Emitter/Host MaterialRoleMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Reference
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineGreen TADF Emitter16.458.657.1(0.368, 0.569)[2][3]
Cz-NDBlue TADF Emitter15.3--(0.15, 0.17)[4]
tBuCz-NDBlue TADF Emitter20.9--(0.15, 0.22)[4]
Ir(4tfmpq)₂mmNDRed Phosphorescent Emitter31.48--(0.670, 0.327)[5]
(mtfmpp)₂Ir(mmND)Green Phosphorescent Emitter32.3---[6]
AtFNNDNIR Emitter6.5---[7]
PBSNNDNIR Emitter10.1---[7]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates; TADF: Thermally Activated Delayed Fluorescence; NIR: Near-Infrared.

Experimental Protocol: OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device using vacuum thermal evaporation.

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic semiconductor materials (HTL, EML, ETL, etc.)

  • Metal for cathode (e.g., LiF/Al)

  • Vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or Oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or Oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers (e.g., Hole Injection Layer, Hole Transport Layer, Emissive Layer, Electron Transport Layer) onto the ITO substrate. The deposition rate and thickness of each layer should be precisely controlled using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.

  • Cathode Deposition:

    • Following the deposition of the organic layers, deposit the cathode, typically a bilayer of a low work function metal like Lithium Fluoride (LiF) (e.g., 1 nm) followed by a thicker layer of Aluminum (Al) (e.g., 100 nm).

  • Encapsulation:

    • After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectra and calculate the CIE coordinates using a spectroradiometer.

Application in Organic Field-Effect Transistors (OFETs)

The electron-deficient 1,5-naphthyridine core makes its derivatives promising candidates for n-type semiconductors in OFETs.

Quantitative Data of OFETs based on 1,5-Naphthyridine Derivatives

Research into 1,5-naphthyridine-based OFETs is an emerging area. One study on a 1,5-naphthyridine-2,6-dione derivative demonstrated its potential as an n-type semiconductor.

Semiconductor MaterialDevice ArchitectureMobility (cm²/Vs)On/Off RatioReference
C8-NTDN1-up to 0.38 (hole mobility)-[8]

Further research is needed to fully explore the n-type semiconductor properties of 1,5-naphthyridine derivatives in OFETs.

Experimental Protocol: OFET Fabrication by Solution Processing (Spin-Coating)

This protocol describes a general method for fabricating a bottom-gate, top-contact OFET using spin-coating.

Materials and Equipment:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • 1,5-Naphthyridine derivative semiconductor solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Source and drain electrode material (e.g., Gold)

  • Spin-coater

  • Vacuum oven or hotplate

  • Thermal evaporator with shadow masks for source/drain electrodes

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrates using the same procedure as for OLED fabrication.

  • Surface Treatment (Optional):

    • To improve the film quality and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Semiconductor Deposition:

    • Place the substrate on the spin-coater chuck.

    • Dispense the semiconductor solution onto the center of the substrate.

    • Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to form a thin film.

  • Annealing:

    • Anneal the semiconductor film in a vacuum oven or on a hotplate in an inert atmosphere to remove residual solvent and improve the film crystallinity. The annealing temperature and time depend on the specific material.

  • Electrode Deposition:

    • Define the source and drain electrodes by placing a shadow mask over the semiconductor layer.

    • Deposit the electrode material (e.g., 50 nm of Gold) by thermal evaporation.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.

    • From these characteristics, extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow product product substrate substrate product->substrate device device jvl jvl device->jvl transfer transfer device->transfer

oled_structure Cathode Cathode EIL EIL ETL ETL EML EML recombination recombination ETL->recombination HTL HTL HIL HIL HTL->recombination Anode Anode Substrate Substrate e e h h

References

Application Notes and Protocols for the Functionalization of the 4-Position of the 1,5-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in numerous biologically active compounds.[1][2] The functionalization of the 1,5-naphthyridine core, particularly at the 4-position, is of significant interest as it allows for the modulation of a molecule's steric and electronic properties, enabling the fine-tuning of its biological activity and physical characteristics. This document provides a detailed overview of synthetic strategies for the functionalization of the 4-position of the 1,5-naphthyridine ring, complete with experimental protocols and comparative data.

Synthetic Strategies for C4-Functionalization

Several key strategies have been developed for the introduction of substituents at the 4-position of the 1,5-naphthyridine ring. These methods primarily include nucleophilic aromatic substitution (SNAr), transition metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the functionalization of the electron-deficient 1,5-naphthyridine ring.[3][4] The reaction typically involves the displacement of a leaving group, most commonly a halide, at the C4-position by a nucleophile.

Workflow for SNAr at the 4-Position:

cluster_0 Preparation of Precursor cluster_1 SNAг Reaction Start 1,5-Naphthyridin-4-one Halogenation Halogenation (e.g., POCl3, PCl5) Start->Halogenation Activation of carbonyl Precursor 4-Halo-1,5-naphthyridine Halogenation->Precursor SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->SNAr Product 4-Substituted-1,5-naphthyridine SNAr->Product

Caption: General workflow for SNAr at the C4-position of 1,5-naphthyridine.

A common precursor for SNAr is a 4-halo-1,5-naphthyridine, which can be synthesized from the corresponding 1,5-naphthyridin-4-one.[5] The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system facilitates the nucleophilic attack at the 4-position.

Key Applications:

  • Amination: The introduction of amino groups is a frequent modification. For instance, 4-chloro-1,5-naphthyridine can react with various amines to yield 4-amino-1,5-naphthyridine derivatives.[5]

  • Formation of C-O and C-S bonds: Alcohols and thiols can also be employed as nucleophiles to generate the corresponding ethers and thioethers.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and cobalt-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds at the 4-position of the 1,5-naphthyridine ring.[6][7] These reactions typically employ a 4-halo-1,5-naphthyridine and an organometallic reagent.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Utilizes boronic acids or their esters as the organometallic partner.

  • Negishi Coupling: Employs organozinc reagents.[6]

  • Sonogashira Coupling: Involves the reaction with terminal alkynes.[8]

Logical Diagram of Cross-Coupling at C4:

Precursor 4-Halo-1,5-naphthyridine (X = I, Br, Cl) Coupling Cross-Coupling Reaction Precursor->Coupling Organometallic Organometallic Reagent (e.g., R-B(OH)2, R-ZnX, R-SnBu3) Organometallic->Coupling Catalyst Pd or Co Catalyst + Ligand Catalyst->Coupling Product 4-Aryl/Alkyl/Alkynyl-1,5-naphthyridine Coupling->Product

Caption: Key components of a transition metal-catalyzed cross-coupling reaction.

These methods offer a broad substrate scope, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.

Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the starting material.[5]

Methods for Direct C4-Functionalization:

  • Deprotometalation-Amination: This method involves the direct deprotonation at the C4-position followed by reaction with an aminating agent.[5][9]

  • Minisci-type Photoredox Catalysis: This approach allows for the direct C-H functionalization with a variety of coupling partners under photoredox conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,5-naphthyridine via SNAr

This protocol describes a general procedure for the amination of a 4-halo-1,5-naphthyridine.

Materials:

  • 4-Chloro-1,5-naphthyridine

  • Amine of choice

  • Cesium carbonate (Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 4-chloro-1,5-naphthyridine (1.0 eq), the desired amine (1.2 - 2.0 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 110 °C and stir for the time required for the reaction to complete (monitor by TLC or LC-MS).[5]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine derivative.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of 4-Iodo-1,5-naphthyridine with an Arylzinc Reagent

This protocol outlines a general procedure for a Negishi-type cross-coupling reaction.[6]

Materials:

  • 4-Iodo-1,5-naphthyridine

  • Arylzinc chloride reagent (prepared in situ or from a commercial source)

  • Cobalt(II) chloride (CoCl2)

  • Lithium chloride (LiCl)

  • Anhydrous THF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry, inert atmosphere glovebox or under a stream of inert gas, add CoCl2 (5 mol%) and LiCl (10 mol%) to a reaction vessel.

  • Add anhydrous THF and stir to dissolve.

  • Add the 4-iodo-1,5-naphthyridine (1.0 eq).

  • Slowly add the arylzinc chloride solution (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-1,5-naphthyridine.

Data Presentation

Table 1: Comparison of Yields for C4-Amination of 4-Chloro-1,5-naphthyridine

EntryAmineBaseSolventTemperature (°C)Yield (%)Reference
1AnilineCs2CO3Dioxane110High[5]
2BenzylamineCs2CO3Toluene110Good[5]
3MorpholineK2CO3DMF100Moderate[5]

Note: "High", "Good", and "Moderate" are qualitative descriptors based on the source material; specific percentages were not provided in the snippets.

Table 2: Cobalt-Catalyzed Cross-Coupling of 4-Iodo-1,5-naphthyridine with Arylzinc Reagents [6]

EntryArylzinc ReagentProductYield (%)
1p-MeOC6H4ZnCl4-(p-Methoxyphenyl)-1,5-naphthyridine80
2p-NCC6H4ZnCl4-(p-Cyanophenyl)-1,5-naphthyridine83
32-Thienylzinc chloride4-(2-Thienyl)-1,5-naphthyridine73
41-Naphthylzinc chloride4-(1-Naphthyl)-1,5-naphthyridine47

Conclusion

The functionalization of the 4-position of the 1,5-naphthyridine ring is a well-established field with a variety of reliable synthetic methods. The choice of strategy depends on the desired substituent and the available starting materials. Nucleophilic aromatic substitution offers a straightforward route for introducing heteroatom nucleophiles, while transition metal-catalyzed cross-coupling reactions provide access to a diverse range of carbon-based substituents. Direct C-H functionalization represents a modern and efficient alternative that is likely to see further development. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel 1,5-naphthyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in the Functionalization of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-1,5-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Troubleshooting Guide

This section addresses common issues related to regioselectivity in the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on this compound is giving me a mixture of regioisomers. How can I improve selectivity for the C4 position?

Answer:

Poor regioselectivity in these reactions often stems from competing side reactions or functionalization at other positions on the naphthyridine ring. Here are key factors to consider for improving C4 selectivity:

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands can enhance the rate of reductive elimination and improve selectivity. For instance, in Buchwald-Hartwig aminations, ligands like XantPhos are often employed to improve reaction rates and yields.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might lead to a mixture of thermodynamically stable isomers.

  • Base Selection: The choice and strength of the base can significantly impact the reaction's outcome. A screen of different bases (e.g., organic vs. inorganic) may be necessary to find the optimal conditions for regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and thus affect the regioselectivity. It is advisable to screen a range of solvents with varying polarities.

Question 2: I am observing significant amounts of dehalogenated 1,5-naphthyridine as a byproduct. What are the likely causes and how can I minimize it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Here’s how to troubleshoot this issue:

  • Purity of Reagents and Solvents: Trace impurities, especially water or other protic sources, can lead to dehalogenation. Ensure all reagents and solvents are of high purity and anhydrous.

  • Reaction Atmosphere: These reactions are often sensitive to air and moisture. Conducting the experiment under a strictly inert atmosphere (e.g., nitrogen or argon) is critical.

  • Catalyst System: The choice of palladium precursor and ligand can influence the rate of dehalogenation. Some catalyst systems are more prone to this side reaction. Consider screening different palladium sources and ligands.

  • Base: The base can sometimes promote dehalogenation. Using a weaker or non-nucleophilic base might be beneficial.

Question 3: When attempting a direct C-H arylation on a 1,5-naphthyridine scaffold, I am getting a mixture of products or no reaction at the desired position. How can I control the regioselectivity?

Answer:

Direct C-H functionalization presents unique challenges due to the multiple C-H bonds with varying reactivity.

  • Catalyst Control: The choice of catalyst can be a powerful tool to control regioselectivity. For some heterocyclic systems, a phosphine-containing palladium catalyst may direct arylation to the most acidic position, while a phosphine-free catalyst might target the most electron-rich position.[2][3]

  • Directing Groups: Although it adds extra synthetic steps, the installation of a directing group can be a highly effective strategy to achieve functionalization at a specific, otherwise unreactive, C-H bond.

  • Reaction Conditions: Solvents and additives can play a significant role. For instance, the use of pivalic acid as an additive is common in many direct arylation protocols.

Question 4: I am struggling with regioselectivity in a bromine-lithium exchange reaction on a substituted this compound. What factors should I consider?

Answer:

Regioselectivity in halogen-lithium exchange is influenced by both electronic and steric factors, as well as the presence of coordinating groups.

  • Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions.

  • Solvent: The choice of solvent (e.g., THF, diethyl ether) can affect the aggregation state and reactivity of the organolithium reagent.

  • Directing Groups: Substituents on the naphthyridine ring that can coordinate with the lithium atom can direct the metalation to a specific position.

  • Steric Hindrance: Bulky substituents can hinder the approach of the organolithium reagent to adjacent positions, thereby directing the exchange to less sterically crowded sites.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions on naphthyridine scaffolds?

A1: The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order: I > Br > Cl. This difference in reactivity can be exploited to achieve regioselective functionalization of di- or poly-halogenated naphthyridines.

Q2: Can I perform sequential cross-coupling reactions on a di- or poly-halogenated naphthyridine?

A2: Yes, the differential reactivity of halogens allows for sequential functionalization. For example, on a bromo-iodo-naphthyridine, a Sonogashira or Suzuki coupling can often be performed selectively at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different cross-coupling reaction under more forcing conditions.

Q3: What are common side reactions to be aware of in these functionalization reactions?

A3: Besides poor regioselectivity and dehalogenation, other common side reactions include homocoupling of the organometallic reagent (in Suzuki or Stille reactions) and over-reaction or polysubstitution, especially in direct C-H functionalization.

Q4: How critical is the choice of phosphine ligand in achieving high regioselectivity?

A4: The phosphine ligand is one of the most critical parameters. Its electronic and steric properties influence the stability and reactivity of the palladium catalyst, affecting the rates of oxidative addition, transmetalation, and reductive elimination, all of which can impact the regiochemical outcome of the reaction.

Data Presentation

The following tables summarize quantitative data for various regioselective functionalization methods on this compound and related substrates.

Table 1: Regioselective Suzuki-Miyaura Coupling of Halo-Naphthyridines and Related Heterocycles

SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)RegioselectivityReference
4,7-dichloroquinazoline4-methoxyphenyl-boronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol80 (MW)68Mono-coupling at C4[4][5]
4,7-dichloroquinazoline4-chlorophenyl-boronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol80 (MW)63Mono-coupling at C4[4][5]
7-bromo-1H-indazol-4-amine deriv.(4-methoxyphenyl)boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10078C7 coupling[6]
7-bromo-1H-indazol-4-amine deriv.(4-(trifluoromethyl)phenyl)boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10075C7 coupling[6]

Table 2: Regioselective Buchwald-Hartwig Amination of Halo-Naphthyridines

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-chloro-1,5-naphthyridineMorpholinePd(OAc)₂ / XantPhosCs₂CO₃Toluene11085-95[7]
2-chloro-1,5-naphthyridineAnilinePd(OAc)₂ / XantPhosNaOtBuDioxane10080-90[7]
This compoundVarious AminesPd₂(dba)₃ / BINAPNaOtBuToluene100-[8]

Table 3: Regioselective Sonogashira Coupling of Halo-Heterocycles

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)RegioselectivityReference
4-bromo-3-iodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT85-95Selective at C-I[9]
4-bromo-3-iodophenol1-HexynePd(PPh₃)₂Cl₂ / CuITEATHFRT80-90Selective at C-I[9]
4-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6080-[10]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a flow of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP or XantPhos, 4 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[7]

Protocol 3: General Procedure for Regioselective Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it may be gently heated. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9][10]

Visualizations

Regioselectivity_Logic cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Outcomes Catalyst_Ligand Catalyst & Ligand C4_Functionalization Selective C4 Functionalization Catalyst_Ligand->C4_Functionalization Optimization Mixture Mixture of Regioisomers Catalyst_Ligand->Mixture Reaction_Conditions Reaction Conditions (Temp, Solvent, Base) Reaction_Conditions->C4_Functionalization Fine-tuning Side_Reactions Side Reactions (Dehalogenation, Homocoupling) Reaction_Conditions->Side_Reactions Substrate_Properties Substrate Properties (Sterics, Electronics) Substrate_Properties->Mixture Inherent Bias

Caption: Key factors influencing the regioselectivity of this compound functionalization.

Experimental_Workflow Start Start: Reagent & Catalyst Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Run Reaction (Heating & Stirring) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for cross-coupling reactions of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II) Ar-Pd(II)(Br)L₂ Pd(0)L2->Pd(II) Transmetalation Transmetalation Pd(II)-Ar Ar-Pd(II)(Ar')L₂ Pd(II)->Pd(II)-Ar Pd(II)-Ar->Pd(0)L2 RedElim Reductive Elimination ArAr Product ArBr This compound ArB(OH)2 Ar'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Bromo-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: Researchers may encounter several side reactions when performing Suzuki coupling with this compound. The most prevalent include:

  • Protodebromination (Hydrodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent 1,5-naphthyridine. This can be caused by sources of hydride in the reaction, such as certain bases or solvent impurities, particularly at elevated temperatures.

  • Homocoupling of the Boronic Acid/Ester: This side reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself. The presence of oxygen in the reaction mixture is a major contributor to this byproduct, as it can promote the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate this pathway.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a hydrogen atom. This side reaction is often promoted by the presence of water and a strong base, and is more common with electron-rich or sterically hindered boronic acids.

Q2: I am observing low to no conversion of my this compound. What are the likely causes?

A2: Low or no conversion in the Suzuki coupling of this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can occur due to oxidation from residual oxygen, use of an old or improperly stored catalyst, or poisoning by impurities.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaromatic substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) may not be optimal. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.

  • Suboptimal Base: The base is critical for the activation of the boronic acid. If the base is too weak, the transmetalation step will be slow or may not occur. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can also be influenced by the solvent system.

  • Poor Solubility: The starting materials, particularly the this compound or the boronic acid, may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Low Reaction Temperature: While high temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?

A3: The homocoupling of the boronic acid is primarily driven by the presence of oxygen. To minimize this side reaction:

  • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture prior to heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes).

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If a Pd(II) source (e.g., Pd(OAc)₂) is used, an initial reduction step occurs, which can sometimes be associated with homocoupling.

  • Stoichiometry Control: Using a slight excess of the this compound relative to the boronic acid can sometimes help to favor the cross-coupling pathway.

Q4: What strategies can be employed to reduce protodebromination of the this compound?

A4: To suppress the undesired removal of the bromine atom:

  • Use Anhydrous Conditions: Employing anhydrous solvents and ensuring the base is dry can help minimize sources of protons that can lead to protodebromination.

  • Careful Base Selection: Avoid bases that can act as hydride donors. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of this side reaction. Monitor the reaction progress and stop it once the starting material is consumed.

  • Ligand Selection: The nature of the phosphine ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may be necessary.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Low Yield of Desired Product Inactive Catalyst- Use a fresh batch of palladium catalyst.- Switch to a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Consider N-heterocyclic carbene (NHC) ligands.
Incorrect Base- Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered and anhydrous.
Poor Solubility- Try different solvent systems (e.g., dioxane/water, THF/water, DMF, toluene).- For highly insoluble substrates, consider higher boiling point solvents like DMF or DMAc, but be mindful of potential side reactions at higher temperatures.
Significant Byproduct Formation Homocoupling of Boronic Acid - Thoroughly degas all solvents and the reaction mixture.- Maintain a positive pressure of an inert gas.- Use a slight excess of this compound.
Protodebromination - Use anhydrous solvents and reagents.- Switch to a non-hydridic base (e.g., K₃PO₄).- Optimize reaction temperature and time to avoid prolonged heating.
Protodeboronation - Use a boronic acid pinacol ester or a potassium trifluoroborate salt instead of the free boronic acid for increased stability.- Minimize the amount of water in the reaction or use an anhydrous solvent system.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd₂(dba)₃ with a suitable ligand)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, 6-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Suzuki Coupling of Bromo-Naphthyridine Derivatives (Analogous Systems)

The following table provides representative data from Suzuki couplings of other bromo-naphthyridine isomers to illustrate the impact of different reaction parameters. Note: These are not for this compound and should be used as a general guide for optimization.

Bromo-Naphthyridine IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1,5-naphthyridinePd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O1001670-90
2-Bromo-1,5-naphthyridinePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10012~85
8-Bromo-1,5-naphthyridinePd(PPh₃)₄Na₂CO₃DME/H₂O902460-80

Visualizations

Suzuki_Side_Reactions cluster_cycle Desired Suzuki Coupling ArBr This compound (Ar-Br) Cycle Pd(0) Catalytic Cycle ArBr->Cycle Proto_Ar Protodebromination (Ar-H) ArBr->Proto_Ar [H] source (e.g., H₂O, base) R_BOH2 Arylboronic Acid (R-B(OH)2) R_BOH2->Cycle Homo_R Homocoupling (R-R) R_BOH2->Homo_R O₂ presence Pd(II) mediated Proto_R Protodeboronation (R-H) R_BOH2->Proto_R H₂O, Base Product Desired Product (Ar-R) Cycle->Product Reductive Elimination

Caption: Key side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts Start Experiment Start: Suzuki Coupling of This compound Check_Conversion Low or No Conversion? Start->Check_Conversion High_Byproducts Significant Byproducts? Check_Conversion->High_Byproducts No Catalyst Check Catalyst: - Use fresh catalyst - Increase loading - Switch to pre-catalyst Check_Conversion->Catalyst Yes Success Successful Coupling High_Byproducts->Success No Degas Homocoupling --> - Rigorously degas - Maintain inert atmosphere High_Byproducts->Degas Yes Ligand Optimize Ligand: - Screen bulky, electron-rich phosphines (e.g., SPhos) Catalyst->Ligand Base Optimize Base: - Screen K₂CO₃, Cs₂CO₃, K₃PO₄ - Ensure base is anhydrous Ligand->Base Solvent Improve Solubility: - Screen different solvents (Dioxane, DMF, Toluene) Base->Solvent Solvent->Start Anhydrous Protodebromination --> - Use anhydrous conditions - Optimize temp/time Degas->Anhydrous Boronate_Stability Protodeboronation --> - Use boronate ester/trifluoroborate - Minimize water Anhydrous->Boronate_Stability Boronate_Stability->Start

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Purification of Crude 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-1,5-naphthyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar heterocyclic compounds like this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase.[1] Its polarity allows for effective separation based on the differential adsorption of the target compound and impurities. Should the compound prove unstable on acidic silica gel, alternative stationary phases like alumina (neutral or basic) or deactivated silica gel can be considered.[2][3]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The choice of eluent is critical for successful purification.[3] A good starting point is a solvent system consisting of a non-polar solvent and a more polar solvent, such as a mixture of hexanes and ethyl acetate.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.[1][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. For N-heterocycles, other solvent systems like dichloromethane/methanol or dichloromethane/hexane can also be effective.[5][6]

Q3: My crude this compound is not dissolving in the eluent. How should I load it onto the column?

A3: If the crude product has poor solubility in the chosen eluent, a technique called "dry loading" is recommended.[7] Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).[5][7] Add a small amount of silica gel to this solution and evaporate the solvent until a free-flowing powder is obtained.[7] This powder can then be carefully added to the top of the packed column.[7]

Q4: How can I monitor the separation and identify the fractions containing the pure product?

A4: The separation should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[4][5] Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase used for the column.[5] Fractions that show a single spot corresponding to the Rf of the pure this compound (as determined in the initial TLC analysis) should be combined.[5] Visualization can be done under a UV lamp, as aromatic compounds are typically UV-active.[3][5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology that can be adapted and optimized for specific experimental conditions.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for loading)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the target compound an Rf value between 0.2 and 0.4.

3. Column Packing (Wet Slurry Method):

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a high-hexane mixture).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[5][7]

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add silica gel (approximately 5-10 times the mass of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the least polar solvent system determined from the TLC analysis.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. This is known as a gradient elution.

  • Collect the eluate in sequentially labeled fractions.[4]

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.[5]

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar organic compounds.
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio improves separation, especially for difficult mixtures.[3]
Mobile Phase Hexanes/Ethyl Acetate GradientA versatile system for tuning polarity.[4]
Target Rf (TLC) 0.2 - 0.4Provides optimal resolution on the column.
Loading Method Dry LoadingRecommended for compounds with poor solubility in the eluent.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Spots Inappropriate Solvent System: The polarity of the eluent may be too high or too low.[3]Perform further TLC analysis with different solvent systems. Try adding a small amount of a third solvent (e.g., dichloromethane or methanol) to fine-tune the polarity.
Column Overload: Too much crude material was loaded onto the column.[3]Use a larger column or reduce the amount of sample loaded. Maintain a silica-to-crude ratio of at least 50:1.[3]
Product Not Eluting from the Column Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). For very polar compounds, a small amount of methanol can be added to the eluent.
Compound Decomposition: The compound may be unstable on the acidic silica gel.[2][3]Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing.[2][7] If decomposition occurs, consider using neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent).
Product Elutes Too Quickly (with the solvent front) Eluent Polarity is Too High: The compound has a very low affinity for the stationary phase in the chosen solvent.Start with a much less polar eluent (e.g., 100% hexanes) and gradually increase the polarity. Ensure your initial TLC analysis showed an appropriate Rf value.
Cracked or Channeled Silica Bed Improper Packing: The silica gel was not packed uniformly, or the column ran dry.[7]Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[7] A cracked column will lead to very poor separation, and the column will need to be repacked.
"Oiling Out" on the Column Crystallization on the Column: The compound or an impurity may be crystallizing within the column, blocking flow.[8]This is a difficult problem to solve. You may need to try a different solvent system or pre-purify the crude mixture by another method (e.g., a simple filtration) to remove the insoluble material.[8]

Experimental Workflow Diagram

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Load Crude Product) Pack->Load Elute 4. Elution (Gradient: Hexanes/EtOAc) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 4-Bromo-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Buchwald-Hartwig amination of this compound?

A1: For the Buchwald-Hartwig amination of heteroaryl halides like this compound, a good starting point for catalyst loading is typically 1-2 mol% of the palladium precursor and a 1:1.5 to 1:2 ratio of palladium to ligand.[1] However, the optimal loading is highly dependent on the specific amine, ligand, and reaction conditions.

Q2: Why is my reaction yield low despite using a standard protocol?

A2: Low yields in the amination of this compound can be attributed to several factors. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Other common causes include suboptimal ligand choice, insufficient base strength, impure reagents, or the presence of oxygen or moisture in the reaction.

Q3: Which type of ligand is generally recommended for the amination of this compound?

A3: Bulky, electron-rich phosphine ligands are generally preferred for the Buchwald-Hartwig amination of heteroaryl halides.[1] Ligands such as XPhos, SPhos, and RuPhos have shown effectiveness in similar systems by promoting the key steps of the catalytic cycle and preventing catalyst deactivation.[1]

Q4: Can I use a palladium(II) precatalyst like Pd(OAc)₂ directly?

A4: Yes, Pd(OAc)₂ is a common palladium precursor. However, it requires in-situ reduction to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand. For more consistent results, especially on a larger scale, using a pre-formed Pd(0) source or a palladacycle precatalyst is often recommended.

Q5: How critical is the choice of base for this reaction?

A5: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base that often leads to high reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher catalyst loadings or longer reaction times.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

  • Question: My reaction shows very little or no formation of the aminated product. What should I check first?

  • Answer:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction was set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents were properly degassed.

    • Reagent Quality: The purity of your this compound, amine, and base is crucial. Impurities can poison the catalyst. Ensure solvents are anhydrous.

    • Catalyst Activity: If you are using an older bottle of palladium precursor or ligand, its activity may be compromised. Try using fresh reagents.

    • Base Strength: Ensure the base you are using is strong enough for the specific amine. For less acidic amines, a stronger base like NaOtBu or LHMDS may be required.

Issue 2: Formation of Side Products, Such as Debromination

  • Question: I am observing a significant amount of 1,5-naphthyridine (debrominated starting material) in my reaction mixture. How can I minimize this?

  • Answer: Hydrodehalogenation is a common side reaction. To minimize it:

    • Optimize Ligand: Some ligands are more prone to promoting this side reaction. Screening different bulky phosphine ligands can be beneficial.

    • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.

    • Choice of Base: In some cases, the choice of base can influence the extent of hydrodehalogenation.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts well, but then stalls and does not go to completion. What could be the cause?

  • Answer: This often points to catalyst deactivation.

    • Catalyst Poisoning: The nitrogen atoms on the 1,5-naphthyridine ring can bind to the palladium center and inhibit its catalytic activity. Using a more sterically hindered ligand can sometimes mitigate this issue.

    • Insufficient Catalyst Loading: The initial catalyst amount may not be sufficient for complete conversion, especially if some deactivation is occurring. A modest increase in catalyst loading may be necessary.

Quantitative Data

While specific quantitative data for the optimization of catalyst loading in the Buchwald-Hartwig amination of this compound is not extensively published, the following table provides representative data for the amination of other bromo-heterocycles. This data can serve as a valuable starting point for your optimization experiments.

EntryAryl BromideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11085
23-BromopyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10092
35-BromopyrimidinePiperidinePd(OAc)₂ (3)XPhos (6)K₃PO₄Dioxane10078
42-Bromo-1,3-thiazoleBenzylaminePdCl₂(dppf) (5)-NaOtBuTHF8065

This table presents illustrative data from various sources for analogous heteroaryl bromides and should be used as a guideline for optimizing the reaction of this compound.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equivalents or NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Seal the Schlenk tube and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Coord Amine Coordination PdII_ArX->Coord Amine R2NH Amine->Coord Base Base Deprot Deprotonation Base->Deprot PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- Coord->PdII_Amine PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR2) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NR2) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckInert Check Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->CheckInert CheckReagents Verify Reagent Purity & Dryness (Fresh Catalyst, Anhydrous Solvents) CheckInert->CheckReagents [ Atmosphere OK ] ScreenLigands Screen Ligands (e.g., XPhos, RuPhos, SPhos) CheckReagents->ScreenLigands [ Reagents OK ] OptimizeBase Optimize Base (e.g., NaOtBu, Cs2CO3, K3PO4) ScreenLigands->OptimizeBase [ No Improvement ] Success Improved Yield ScreenLigands->Success [ Improved ] OptimizeTemp Adjust Temperature OptimizeBase->OptimizeTemp [ No Improvement ] OptimizeBase->Success [ Improved ] IncreaseLoading Increase Catalyst Loading OptimizeTemp->IncreaseLoading [ Still Low Yield ] OptimizeTemp->Success [ Improved ] IncreaseLoading->Success

Caption: A workflow for troubleshooting low-yielding reactions.

References

preventing debromination of 4-Bromo-1,5-naphthyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the undesired 1,5-naphthyridine byproduct, which reduces the yield of the desired product and complicates purification.

Q2: What are the primary causes of debromination in reactions involving this compound?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive species can arise from several sources, including:

  • Bases: Strong bases, particularly alkoxides, can react with protic solvents or even the phosphine ligands to generate Pd-H.

  • Solvents: Protic solvents (e.g., alcohols, water) can serve as a hydride source.

  • Reagents: Impurities in reagents or the boronic acid itself can contribute to the formation of Pd-H.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]

Q3: Which cross-coupling reactions are most susceptible to debromination with this compound?

A3: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all susceptible to this side reaction. The specific conditions of each reaction type will influence the extent of debromination.

Q4: How does the choice of catalyst and ligand affect debromination?

A4: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), can promote the desired reductive elimination step of the cross-coupling cycle over the competing debromination pathway.[2] Traditional phosphine ligands like PPh₃ may be less effective at suppressing this side reaction.

Q5: Can the reaction solvent influence the extent of debromination?

A5: Yes, the solvent plays a crucial role. Aprotic solvents such as toluene, dioxane, and THF are generally preferred over protic solvents. It is also essential to use anhydrous solvents to minimize the presence of water, which can be a source of hydrides.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

If you are observing a significant amount of 1,5-naphthyridine byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Debromination Observed base Step 1: Evaluate the Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time If debromination persists solution1 Switch to weaker inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃ base->solution1 catalyst Step 3: Analyze Catalyst System temp_time->catalyst If debromination persists solution2 Lower temperature (e.g., 80 °C). Monitor reaction closely and stop when starting material is consumed. temp_time->solution2 solvent Step 4: Check Solvents & Reagents catalyst->solvent If debromination persists solution3 Use bulky, electron-rich ligands: XPhos, SPhos, RuPhos. Consider a pre-catalyst. catalyst->solution3 solution4 Use anhydrous aprotic solvents: Toluene, Dioxane, THF. Ensure boronic acid is pure. solvent->solution4 end Debromination Minimized solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura coupling.

Quantitative Data (Illustrative Examples for Aryl Bromides)

The following table summarizes the effect of different parameters on the yield of the desired product versus the debrominated byproduct in Suzuki-Miyaura couplings of aryl bromides. These are representative data and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield of Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100~65~25
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Dioxane100~78~15
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene80>90<5
XPhos Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF80>95<2
Issue 2: Debromination in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination can also be plagued by debromination. Here’s how to address it:

Key Factors and Solutions in Buchwald-Hartwig Amination

factors Key Factor Potential Cause Recommended Solution base Base Strong alkoxide bases (e.g., NaOtBu) can generate hydride species. Use a weaker base like K₃PO₄ or Cs₂CO₃. ligand Ligand Ligand choice is not optimal for promoting reductive elimination. Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). temp Temperature High temperatures favor the debromination pathway. Lower the reaction temperature and increase reaction time if necessary. solvent Solvent Protic or wet solvents provide a source of hydrogen. Use anhydrous, aprotic solvents like toluene or dioxane.

Caption: Key factors and solutions to minimize debromination in Buchwald-Hartwig amination.

Issue 3: Debromination in Sonogashira Coupling

For the introduction of alkynyl groups, debromination can be a significant side reaction. The following table provides guidance on optimizing Sonogashira couplings.

Optimization of Sonogashira Coupling to Reduce Debromination

ParameterStandard ConditionsOptimized Conditions for Minimizing DebrominationRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ / CuI or copper-free conditionsPPh₃ can sometimes promote debromination; in some cases, copper-free conditions can reduce side reactions.
Base Et₃N, i-Pr₂NHMilder amine bases, or inorganic bases like K₂CO₃Stronger amine bases can contribute to Pd-H formation.
Solvent THF, DMFToluene, Dioxane (anhydrous)Less polar, aprotic solvents are generally preferred.
Temperature Room Temp. to 80 °CRoom Temperature to 40 °CLower temperatures disfavor the debromination pathway.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene, followed by the amine, via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Optimized Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed THF, followed by triethylamine and the terminal alkyne, via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating to 40 °C can be applied.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

setup 1. Reaction Setup (Add solids under inert gas) degas 2. Degassing (Evacuate/backfill with Ar/N₂) setup->degas reagents 3. Add Solvents/Liquid Reagents (Via syringe) degas->reagents reaction 4. Reaction (Heat and stir) reagents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Workup (Quench, extract, wash, dry) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Desired Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Hypothetical Signaling Pathway Inhibition

Amino-1,5-naphthyridine derivatives, which can be synthesized from this compound, have been identified as potential kinase inhibitors.[2] The diagram below illustrates a hypothetical mechanism of action where such a derivative inhibits the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Amino-1,5-naphthyridine Derivative Inhibitor->Raf

Caption: Hypothetical inhibition of the Raf/MEK/ERK pathway by an amino-1,5-naphthyridine derivative.

References

Technical Support Center: Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common challenges in 1,5-naphthyridine synthesis.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following guide provides a workflow to identify and address the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Materials? check_purity->impure optimize_conditions Optimize Reaction Conditions suboptimal Suboptimal Conditions? optimize_conditions->suboptimal investigate_workup Investigate Work-up & Purification product_loss Product Loss During Work-up? investigate_workup->product_loss identify_side_reactions Identify Side Reactions (TLC/LC-MS) byproducts Byproducts Observed? identify_side_reactions->byproducts impure->optimize_conditions No purify Purify Starting Materials impure->purify Yes suboptimal->investigate_workup No adjust Adjust Catalyst, Temperature, or Solvent suboptimal->adjust Yes product_loss->identify_side_reactions No modify_workup Modify Work-up or Purification product_loss->modify_workup Yes modify_conditions Modify Conditions to Minimize Side Reactions byproducts->modify_conditions Yes

Troubleshooting workflow for low yields in 1,5-naphthyridine synthesis.
Issue 2: Poor Regioselectivity in Electrophilic Substitution

Achieving the desired regioselectivity during the functionalization of the 1,5-naphthyridine core can be challenging due to the presence of two pyridine rings.

Regioselectivity_Troubleshooting start Poor Regioselectivity review_conditions Review Reaction Conditions (Acid, Solvent, Temperature) start->review_conditions consider_sterics Consider Steric Hindrance start->consider_sterics use_protecting_group Use Protecting Group on one Nitrogen start->use_protecting_group directing_group Consider Installing a Directing Group for C-H Activation start->directing_group outcome1 Altered Regioselectivity review_conditions->outcome1 outcome2 Improved Regioselectivity consider_sterics->outcome2 outcome3 Blocked Unwanted Position use_protecting_group->outcome3 outcome4 Site-Specific Functionalization directing_group->outcome4

Decision-making guide for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1,5-naphthyridine core?

A1: The most prevalent methods include:

  • Skraup Synthesis: This involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

  • Gould-Jacobs Reaction: This method utilizes the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine intermediate.[1][3][4][5][6][7]

  • Friedländer Annulation: This is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[5][8][9][10][11]

  • Povarov Reaction (Aza-Diels-Alder): This cycloaddition reaction is used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.[3][5][12]

Q2: I am running a Skraup synthesis, and the reaction is too violent. How can I control it?

A2: The Skraup reaction is notoriously exothermic. To moderate the reaction, you can:

  • Add ferrous sulfate, which appears to act as an oxygen carrier and extends the reaction over a longer period.[13][14]

  • Use a less aggressive oxidizing agent than nitrobenzene, such as arsenic acid.[14]

  • Incorporate boric acid or acetic acid into the reaction mixture.[13]

  • Ensure slow and careful addition of concentrated sulfuric acid with efficient cooling.[15]

Q3: My Suzuki coupling reaction on a halo-1,5-naphthyridine is giving low yields and significant dehalogenation. What should I do?

A3: Low yields and dehalogenation in Suzuki couplings of naphthyridines are common issues.[16][17] Consider the following troubleshooting steps:

  • Catalyst and Ligand: The nitrogen atoms in the naphthyridine ring can poison the palladium catalyst.[16] Use specialized ligands like those from the Buchwald series, which are often more effective than generic phosphine ligands.[18]

  • Base: The choice of base is critical for the transmetalation step. Ensure the base is strong enough and sufficiently soluble.[16][19]

  • Anhydrous Conditions: The presence of protic impurities like water can lead to hydrodehalogenation. Use anhydrous solvents and reagents, and ensure your inert gas stream is dry.[16]

  • Degassing: Inconsistent degassing can leave variable levels of oxygen, which promotes boronic acid homocoupling and deactivates the catalyst by oxidizing phosphine ligands.[16]

Q4: How can I improve the purification of my substituted 1,5-naphthyridine product?

A4: Purification of 1,5-naphthyridines can be challenging due to their polarity and sometimes poor solubility.

  • Column Chromatography: This is a common method, but finding a suitable solvent system can be difficult. A gradient elution is often necessary.[20][21]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for obtaining highly pure material.

  • Acid-Base Extraction: For basic 1,5-naphthyridines, an acid-base workup can help remove non-basic impurities.

  • Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, reversed-phase preparative HPLC can be employed.[21]

Q5: What are common side products in the chlorination of 4-hydroxy-1,5-naphthyridines with POCl₃?

A5: Incomplete chlorination is a common issue, which will leave starting material and complicate purification. Over-chlorination or reaction at other positions on the naphthyridine ring are also potential side reactions, although the 4-position is generally the most reactive. Careful control of the reaction temperature and the amount of POCl₃ is crucial to minimize these side products.[1]

Data Presentation

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Friedländer Synthesis Choline hydroxide (1 mol%)H₂O506>95[9][22]
CeCl₃·7H₂ONone (Grinding)Room Temp0.0894[22]
DABCO (20 mol%)None (Microwave)-0.05-0.174-86[23]
Gould-Jacobs Reaction -Diphenyl ether2500.5-1Variable[1][7]
Suzuki Coupling PdCl₂(Ln@β-CD) (0.01 mol%)H₂O904up to 100[19]
Machine Learning OptimizedVariableVariable-72 (average)[24]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol is based on the classical Gould-Jacobs reaction.[1][7]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

Step 2: Cyclization

  • In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to complete the precipitation.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The product will precipitate as a solid.

  • Collect the 4-hydroxy-1,5-naphthyridine by vacuum filtration, wash with cold water, and dry.

Protocol 2: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol utilizes an environmentally benign method with choline hydroxide as a catalyst in water.[9][22]

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 10% methanol/dichloromethane).

  • Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for Suzuki Coupling of a Halo-1,5-naphthyridine

This protocol provides a general starting point for Suzuki coupling reactions.[16]

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., a Buchwald ligand, 1-5 mol%).

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Reactants, Solvent, and Catalyst reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization nmr NMR Spectroscopy chromatography->nmr recrystallization->nmr ms Mass Spectrometry nmr->ms purity Purity Analysis (HPLC) ms->purity

A general experimental workflow for 1,5-naphthyridine synthesis.

References

troubleshooting low yields in 4-Bromo-1,5-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other issues in reactions involving 4-Bromo-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki couplings with heteroaromatic halides like this compound are common and can often be attributed to catalyst inactivity, suboptimal reaction conditions, or side reactions.[1][2][3]

Common Causes & Troubleshooting Steps:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1] Consider using more robust and active catalyst systems. Palladacycle pre-catalysts (e.g., G3 or G4) are often highly active and air-stable.[4] Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a specialized bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields for heteroaromatic couplings.[4]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Screening different phosphine ligands is recommended. Buchwald ligands are often effective for these types of challenging substrates.[4]

  • Base Selection: The choice and quality of the base are critical. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[4] The optimal base often depends on the solvent and specific substrates. Ensure the base is finely powdered and anhydrous.

  • Solvent System: A combination of an organic solvent and water is typical (e.g., Toluene/Water, THF/Water).[2][5] Ensure solvents are properly degassed to prevent catalyst oxidation and protodeboronation side reactions.[2] Freeze-pump-thaw cycles are an effective degassing method.

  • Side Reactions:

    • Protodeboronation: The cleavage of the C-B bond in the boronic acid is a common side reaction, often promoted by water and base.[1] Using anhydrous conditions, choosing a weaker base, or converting the boronic acid to a more stable pinacol ester can mitigate this issue.[1]

    • Homocoupling: The boronic acid can couple with itself, especially if the cross-coupling reaction is slow.[1] Using a slight excess of the bromo-naphthyridine can sometimes reduce this.[2]

    • Dehalogenation: The loss of the bromine atom from the naphthyridine ring is another potential side reaction.[6]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. How can I optimize the reaction?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and its success with this compound hinges on the careful selection of the catalyst, ligand, and base.[7] The 1,5-naphthyridine core can act as a ligand itself, potentially interfering with the catalyst, making optimization crucial.

Optimization Strategies:

  • Catalyst and Ligand: This is the most critical component. The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential.[7][8] Ligands like XantPhos or BINAP have been used successfully in the amination of naphthyridine scaffolds.[9] Bidentate phosphine ligands can be particularly effective as they can prevent the formation of inactive palladium dimers.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOᵗBu) is the most common and effective base for these reactions.[10] Other bases like K₃PO₄ or Cs₂CO₃ can also be screened.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Thoroughly degassing the solvent is critical to prevent catalyst deactivation.

  • Temperature: Reactions are typically heated, often between 80-110 °C. If the reaction is sluggish, increasing the temperature may improve the rate of oxidative addition.

  • Side Reactions: Beta-hydride elimination can be a competing side reaction, leading to hydrodehalogenated arene and an imine product.[8] The use of bulky phosphine ligands helps to suppress this pathway.[11]

Q3: What are the key considerations for achieving high yields in Sonogashira couplings with this compound?

The Sonogashira reaction is used to form C(sp²)-C(sp) bonds. Low yields with heteroaromatic halides can stem from issues with the catalyst system (palladium and copper), base, or alkyne stability.

Key Optimization Parameters:

  • Catalyst System: The reaction typically requires both a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] Copper-free protocols exist and may be beneficial if copper-related side reactions are suspected.[13][14] In some cases, bulky, electron-rich phosphine ligands like XPhos can improve conversion in copper-free systems.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[12][13] The base acts as both a proton scavenger and a solvent. It must be anhydrous and high purity.

  • Solvent: Solvents like THF, DMF, or toluene are common. The choice can impact solubility and reaction rates.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can undergo oxidative homocoupling, especially in the presence of oxygen. Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential to minimize this side reaction.

  • Temperature: Many Sonogashira reactions can be run at room temperature, but gentle heating (40-60 °C) may be required for less reactive substrates.[12]

Data Summary for Reaction Optimization

The following tables provide starting points for optimizing common cross-coupling reactions with this compound. Conditions should be optimized for each specific substrate combination.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale / Notes
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) Common, effective palladium precursors.[2]
Ligand SPhos, XPhos, or other Buchwald ligands (1.1-1.2 eq. to Pd) Bulky, electron-rich ligands accelerate reductive elimination and are effective for heteroaryl substrates.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.) Strong, non-nucleophilic bases that are effective in many Suzuki couplings.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) Biphasic system is standard. Must be rigorously degassed.[2]

| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale / Notes
Pd Source Pd₂(dba)₃ (1-2 mol%) Often preferred over Pd(OAc)₂ for amination reactions.[10]
Ligand XantPhos or BINAP (1.1-1.2 eq. to Pd) Bidentate ligands that are well-established for C-N coupling.[9]
Base NaOᵗBu or K₃PO₄ (1.5-2 eq.) NaOᵗBu is a very strong base and often gives the best results.[10]
Solvent Toluene or Dioxane Anhydrous, non-protic solvents are required. Must be degassed.

| Temperature | 90 - 110 °C | Necessary to overcome the activation energy for many substrates. |

Visual Troubleshooting and Pathway Guides

Troubleshooting Workflow for Low Yields

This diagram outlines a logical workflow for diagnosing and solving issues leading to low reaction yields.

TroubleshootingWorkflow start_node Low Yield Observed decision_node Reagents pure & anhydrous? start_node->decision_node Start Troubleshooting action_node_1 Check purity of starting material, solvents, base, and ligands. Ensure anhydrous conditions. decision_node->action_node_1 Yes action_node_2 Analyze crude reaction mixture for common side products (dehalogenation, homocoupling). decision_node->action_node_2 No action_node action_node solution_node solution_node solution_node_1 Yield Improved action_node_1->solution_node_1 Purify/Replace decision_node_2 Side reactions observed (TLC/LCMS)? action_node_2->decision_node_2 action_node_3 Optimize conditions to minimize side reactions (e.g., change base, use inert atmosphere). decision_node_2->action_node_3 Yes action_node_4 Screen reaction parameters: - Catalyst/Ligand - Base - Solvent - Temperature decision_node_2->action_node_4 No solution_node_2 Yield Improved action_node_3->solution_node_2 solution_node_3 Yield Improved action_node_4->solution_node_3

Caption: A logical workflow for troubleshooting low-yield reactions.

Generalized Catalytic Cycle for Cross-Coupling

This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

CatalyticCycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition re_label Reductive Elimination amido_complex Pd-Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Product (Ar-NR₂) amido_complex->product oa_label + Ar-X amine_label + Amine (HNR₂) - Base-H-X

Caption: Generalized catalytic cycle for C-N bond formation.

Inhibition of Raf/MEK/ERK Signaling Pathway

Amino-1,5-naphthyridine derivatives are being investigated as kinase inhibitors, particularly targeting pathways like the Raf/MEK/ERK pathway, which is crucial in many cancers.[7]

SignalingPathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk downstream Cell Proliferation, Survival erk->downstream inhibitor Amino-1,5-Naphthyridine Derivative inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To a flame- or oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 1.1-1.2 eq. relative to Pd), and the base (e.g., NaOᵗBu, 1.5 eq.).

    • Add this compound (1.0 eq.).

  • Reaction Assembly:

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add the amine (1.2 eq.) followed by anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration).

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup:

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to isolate the desired amino-1,5-naphthyridine product. The polarity of the eluent will need to be optimized based on the product's properties.[16]

References

Technical Support Center: Palladium Catalyst Removal from 1,5-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions for the removal of residual palladium catalysts from 1,5-naphthyridine products, addressing common challenges and offering detailed protocols to ensure the purity of your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Palladium Content (>50 ppm) in Final Product After Initial Purification (e.g., Column Chromatography)

  • Possible Cause: Strong chelation of palladium by the bidentate nature of the 1,5-naphthyridine ring system. This causes the palladium species to co-elute with the product during standard silica gel chromatography.[1] The palladium may also exist as highly soluble species in the solvent system, making simple filtration ineffective.

  • Troubleshooting Steps:

    • Employ a Dedicated Scavenger: Post-chromatography, dissolve the product in a suitable solvent (e.g., THF, Toluene, Methanol) and treat it with a specialized palladium scavenger. Thiol-functionalized silica (SiliaMetS Thiol) or thiourea-based scavengers are often effective for various palladium forms.[2]

    • Optimize Scavenging Conditions: Experiment with the scavenger loading (typically 2-10 wt% relative to the product), temperature (room temperature to 60 °C), and treatment time (1-18 hours).[1][3]

    • Pre-treatment Before Chromatography: Before loading the crude material onto a column, treat the reaction mixture with a scavenger or activated carbon to capture the bulk of the palladium.[3]

    • Consider a Different Method: If scavenging is ineffective, explore techniques like crystallization with scavenger additives or liquid-liquid extraction.[1][4]

Issue 2: Significant Product Loss During the Purification Process

  • Possible Cause: Non-specific adsorption of the 1,5-naphthyridine product onto the purification medium, which is a common issue with activated carbon due to its high surface area and lack of selectivity.[1][3]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your specific product. Silica-based scavengers can sometimes be more selective than activated carbon.[2][5]

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required to meet the target palladium level. Perform a small-scale study to determine the optimal loading.

    • Adjust the Solvent: The solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[6]

    • Wash the Scavenger: After filtration, wash the scavenger cake with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[6]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the final oxidation state (e.g., Pd(0), Pd(II)) or coordination environment of the palladium species at the end of the reaction. The effectiveness of certain scavengers can be dependent on the form of palladium present.[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[7]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single form that is more easily removed.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from 1,5-naphthyridine products? A1: The two nitrogen atoms in the 1,5-naphthyridine core can act as a bidentate ligand, forming a stable chelate with palladium. This strong interaction makes it difficult to separate the palladium from the product using traditional methods like standard chromatography or simple extraction.[1]

Q2: What are the most common methods for removing residual palladium? A2: The most prevalent methods include adsorption using solid-supported scavengers, treatment with activated carbon, crystallization, and extraction.[1] For nitrogen-containing heterocycles, specialized scavengers are often the most effective approach.[5][8]

Q3: How do I choose the best palladium removal method? A3: The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts like Pd/C, simple filtration through Celite may be sufficient for initial removal. For homogeneous (dissolved) catalysts, scavenging or crystallization is required.[1][9]

  • Nature of Your Product: Consider its solubility, stability, and potential to bind to adsorbents.

  • Required Purity Level: For pharmaceutical applications, which have stringent limits on residual metals (often <10 ppm), a highly efficient scavenger or a combination of methods is typically necessary.[5][8]

Q4: Can I use activated carbon for palladium removal, and what are its limitations? A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[10][11] However, its primary limitation is a lack of selectivity, which can lead to non-specific adsorption of the desired product, resulting in significant yield loss.[1][3] While effective in some cases, specialized scavengers often provide better performance with lower product loss.[2]

Q5: How do I quantify the amount of residual palladium in my sample? A5: The most common and accurate techniques for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12][13] These methods are highly sensitive and are the standard in the pharmaceutical industry for validating the removal of elemental impurities.[14]

Data Presentation

Table 1: Comparison of Palladium Scavenger Performance

This table summarizes data from various studies to provide a comparison of different scavenger types. Conditions can vary significantly, so this table should be used as a general guide for selecting a starting point for optimization.

Scavenger TypeFunctional GroupTypical LoadingTypical ConditionsInitial Pd (ppm)Final Pd (ppm)Reference
Silica-Based Thiol-SH5-10 wt%THF, 45°C, 18h300< 1[3]
Silica-Based Thiourea-C(S)N₂H₃4-5 equiv.DMF/Me-THF/DCM, 60°C, 4h~2000< 16[2][7]
Silica-Based DMTDimercaptotriazine4 equiv.DMF/Me-THF/DCM, 60°C, 4h~2000< 10[7]
Activated CarbonCarbon10-20 wt%Toluene, 100°C, 1.5h80-100< 5[3]
Polymer-Based Thiol-SH5 equiv.N/A33,000< 200[15]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude or partially purified 1,5-naphthyridine product in a suitable organic solvent (e.g., THF, Toluene, Methanol) to create a 0.1-0.2 M solution.

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-5 equivalents relative to the initial palladium catalyst loading or ~5-10 wt% relative to the product mass.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 18 hours and should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification.[1]

Visualizations

G start Crude 1,5-Naphthyridine Product (High Pd Content) decision1 Is Pd Heterogeneous (e.g., Pd/C)? start->decision1 filtration Filtration through Celite decision1->filtration Yes scavenging Add Pd Scavenger (e.g., Thiol-Silica, Activated Carbon) decision1->scavenging No (Homogeneous) filtration->scavenging Residual soluble Pd may remain stir Stir (1-18h, RT-60°C) scavenging->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger analysis Analyze Pd Content (ICP-MS) filter_scavenger->analysis decision2 Is Pd Level < Target? analysis->decision2 end_ok Purified Product decision2->end_ok Yes reprocess Re-process or Optimize Conditions (e.g., change scavenger, temp, time) decision2->reprocess No reprocess->scavenging

Caption: General workflow for palladium removal from 1,5-naphthyridine products.

G start Problem: High Residual Pd in Final Product cause1 Possible Cause 1: Strong Product-Pd Chelation start->cause1 cause2 Possible Cause 2: Ineffective Scavenger start->cause2 cause3 Possible Cause 3: Product Loss on Adsorbent start->cause3 sol1 Solution: - Use stronger/more selective scavenger (Thiol, DMT) - Optimize Temp/Time - Pre-treat before chromatography cause1->sol1 sol2 Solution: - Screen different scavengers - Ensure scavenger matches Pd state (0/II) - Use broad-spectrum scavenger cause2->sol2 sol3 Solution: - Reduce scavenger loading - Switch from Carbon to Silica Scavenger - Wash scavenger with fresh solvent cause3->sol3

Caption: Troubleshooting logic for palladium removal issues.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Bromo-1,5-naphthyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Gould-Jacobs cyclization to 4-hydroxy-1,5-naphthyridine - Incomplete reaction due to insufficient temperature or reaction time.- Degradation of starting materials or product at excessively high temperatures.- Suboptimal solvent choice for thermal cyclization.- Carefully control the temperature of the high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to the recommended 240-250 °C.[1]- Ensure the intermediate from the initial condensation is added portion-wise to the hot solvent to maintain a consistent temperature.[1]- Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.- Consider alternative high-boiling point solvents if degradation is suspected.[2]
Incomplete conversion of 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine - Insufficient amount of chlorinating agent (e.g., phosphorus oxychloride, POCl₃).- Presence of moisture in the reaction mixture, which can quench the chlorinating agent.- Use a significant excess of POCl₃ (5-10 equivalents) to ensure complete conversion.[1]- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- The reaction should be heated to reflux (approx. 110 °C) for 2-4 hours until the solid starting material has completely dissolved.[1]
Formation of di- or poly-brominated byproducts - Excess of the brominating agent (e.g., bromine or N-bromosuccinimide).- Reaction temperature is too high, leading to decreased selectivity.- Inappropriate choice of solvent.- Carefully control the stoichiometry of the brominating agent. Start with one equivalent and incrementally add more if needed, based on reaction monitoring.- Maintain a controlled temperature during the bromination. For instance, bromination with bromine in acetic acid may require specific temperature control to avoid over-bromination.[3]- Consider using a milder brominating agent like N-bromosuccinimide (NBS), which can offer better selectivity.[4][5]
Difficult removal of phosphorus-containing impurities post-chlorination - Incomplete quenching of excess POCl₃.- Formation of stable phosphorus-based byproducts.- After removing excess POCl₃ under reduced pressure, the residue should be cautiously and slowly quenched with crushed ice in an ice bath.[1]- Subsequent neutralization with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) helps to precipitate the product and separate it from water-soluble phosphorus salts.[1]- Thoroughly wash the filtered product with water to remove any residual inorganic impurities.
Product "oiling out" during recrystallization - The chosen solvent or solvent system is not ideal for the product's solubility profile.- The presence of impurities is depressing the melting point and affecting crystallization.- If the product oils out, try re-heating the solution and adding more of the less-polar solvent (in a polar/non-polar solvent system) to encourage crystal formation upon slow cooling.- Seeding the solution with a small crystal of pure product can help initiate crystallization.[6]- If impurities are the suspected cause, consider a pre-purification step such as a silica gel plug or column chromatography before the final recrystallization.[6]
Inconsistent yields or reaction failure in a Sandmeyer-type reaction from an amino-1,5-naphthyridine precursor - Decomposition of the intermediate diazonium salt due to elevated temperatures.- Impure sodium nitrite or starting amine.- Incorrect pH during diazotization.- Strictly maintain the reaction temperature between 0-5 °C during the formation of the diazonium salt.[7]- Use freshly prepared solutions of sodium nitrite.[7]- Ensure the reaction medium is sufficiently acidic for the diazotization to proceed efficiently.[7]- The addition of the copper(I) bromide solution should be done carefully while monitoring for the evolution of nitrogen gas.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: The most prevalent scalable route involves a multi-step synthesis starting with the Gould-Jacobs reaction.[1] This pathway typically consists of:

  • Condensation and Cyclization: 3-aminopyridine is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A to produce 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one).[1][3]

  • Halogenation: The resulting 4-hydroxy-1,5-naphthyridine is then converted to a halogenated intermediate, most commonly 4-chloro-1,5-naphthyridine, using a reagent like phosphorus oxychloride (POCl₃).[1] While not explicitly detailed for bromination at this stage, a similar transformation with a brominating agent could be envisioned.

  • Final Bromination or Halogen Exchange: If not introduced earlier, the bromo- group can be introduced onto the naphthyridine ring. Direct bromination of the 1,5-naphthyridine core has been reported.[3]

An alternative approach involves starting with a pre-brominated building block, such as 3-amino-4-bromopyridine, and constructing the second ring through a cyclization reaction.[9]

Q2: What are the critical safety considerations for the scale-up of this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling, especially at scale:

  • High-Boiling Solvents (Dowtherm A, Diphenyl ether): These are operated at very high temperatures (up to 250 °C).[1] Appropriate engineering controls, such as fume hoods and blast shields, are essential. Thermal burns are a significant risk.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The quenching process is highly exothermic and must be done with extreme care.

  • Bromine: Elemental bromine is highly toxic, corrosive, and volatile. It should be handled in a dedicated fume hood with appropriate PPE. For larger scale reactions, using a safer alternative like N-bromosuccinimide (NBS) is often preferred.[4]

Q3: How can I effectively monitor the progress of the key reaction steps?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most steps. A suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) should be developed to clearly separate the starting material, intermediates, and the product. For more quantitative analysis, especially at scale, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the recommended purification methods for the final product on a larger scale?

A4: For multi-gram to kilogram scale, the preferred purification methods are:

  • Recrystallization: This is often the most efficient and economical method for obtaining highly pure material. The choice of solvent is critical and may require experimentation with various solvents such as ethanol, isopropanol, ethyl acetate, or solvent mixtures like methylene chloride-hexane or benzene-hexane.[6]

  • Slurry Washing: The crude product can be stirred as a slurry in a solvent that dissolves impurities but not the product itself. This is a simple and effective way to remove minor, more soluble impurities.

  • Flash Column Chromatography: While more resource-intensive than recrystallization, this can be necessary if impurities have similar solubility profiles to the product. At scale, automated flash chromatography systems are often used.[6]

Q5: Are there alternative methods to the high-temperature Gould-Jacobs cyclization?

A5: Yes, while the high-temperature thermal cyclization is common, microwave-assisted synthesis has been shown to be an effective alternative for the preparation of 4-hydroxy-1,5-naphthyridine derivatives, potentially offering shorter reaction times.[2] Additionally, the Skraup reaction, which involves reacting 3-aminopyridine with glycerol in the presence of an acid and an oxidizing agent, is another classical method for forming the 1,5-naphthyridine core.[3][10]

Experimental Protocols & Data

Table 1: Summary of Key Reaction Parameters
StepReactantsReagents/SolventTemperatureTimeTypical YieldReference(s)
Gould-Jacobs Cyclization 3-aminopyridine, Diethyl ethoxymethylenemalonateDowtherm A or Diphenyl ether240-250 °C30-60 minNot specified[1]
Chlorination 1,5-Naphthyridin-4-olPOCl₃ (excess)Reflux (~110 °C)2-4 hours80-95%[1]
Bromination 1,5-NaphthyridineBromine, Acetic AcidNot specifiedNot specifiedNot specified[3]
Skraup Reaction 3-Amino-5-methoxy-4-methyl-pyridineGlycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonate135-145 °CNot specified56%[10]
Detailed Protocol: Synthesis of 4-Chloro-1,5-naphthyridine from 1,5-Naphthyridin-4-ol[1]
  • Suspend 1,5-Naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid should completely dissolve during this time.

  • After the reaction is complete (monitored by TLC or HPLC), carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath.

  • Cautiously quench the residue by the slow, portion-wise addition of crushed ice. This step is highly exothermic.

  • Neutralize the acidic solution with a suitable base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with water to remove inorganic salts.

  • Dry the product under vacuum. The crude 4-chloro-1,5-naphthyridine can be further purified by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Synthetic Pathway 3-Aminopyridine 3-Aminopyridine A Condensation & Thermal Cyclization (Gould-Jacobs Reaction) 3-Aminopyridine->A Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->A B 4-Hydroxy-1,5-naphthyridine A->B High-temp solvent (e.g., Dowtherm A) C Chlorination with POCl₃ B->C D 4-Chloro-1,5-naphthyridine C->D E Bromination D->E F This compound (Final Product) E->F

Caption: Primary synthetic workflow for this compound.

G cluster_check1 Reaction Monitoring cluster_check2 Impurity Profile cluster_solutions Potential Solutions start Low Yield or Purity in Bromination Step check_TLC Does TLC/HPLC show unreacted starting material? start->check_TLC check_impurity Is formation of poly-brominated species observed? start->check_impurity check_TLC->check_impurity No solution_time Increase reaction time or add more brominating agent. check_TLC->solution_time Yes solution_stoich Reduce equivalents of brominating agent. check_impurity->solution_stoich Yes solution_temp Lower reaction temperature. check_impurity->solution_temp Yes solution_reagent Switch to a milder reagent (e.g., NBS). check_impurity->solution_reagent Yes

Caption: Troubleshooting flowchart for the bromination step.

References

Technical Support Center: Managing Byproduct Formation in Stille Coupling with 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the Stille coupling of 4-Bromo-1,5-naphthyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of this compound, focusing on identifying the causes of byproduct formation and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) catalyst may have degraded due to exposure to air or impurities. 2. Insufficient Reaction Temperature: The temperature may be too low to promote oxidative addition or other steps in the catalytic cycle. 3. Poor Quality Reagents/Solvents: Presence of water or other impurities can inhibit the reaction.1. Use a freshly opened bottle of catalyst or a reliable precatalyst. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). 2. Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS. 3. Use anhydrous, degassed solvents and purified reagents.
Significant Homocoupling of the Organostannane Reagent (R-SnBu₃) 1. Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the organostannane. 2. Slow Transmetalation: If the transmetalation step is slow, the organostannane may have a higher propensity to undergo homocoupling. 3. Catalyst Choice: Some palladium catalysts may favor homocoupling under certain conditions.1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment. 2. The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate transmetalation and suppress homocoupling. 3. Screen different palladium catalysts and ligands. For instance, catalysts with bulky, electron-rich phosphine ligands can sometimes disfavor homocoupling.
Formation of Debrominated 1,5-Naphthyridine 1. Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to protodebromination. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions like debromination can become more prevalent. 3. Solvent Effects: Solvents like DMF and dioxane have been anecdotally reported to sometimes favor dehalogenation more than non-polar solvents like toluene.[1]1. Use rigorously dried solvents and reagents. 2. Employing bulky phosphine ligands can sometimes accelerate reductive elimination.[1] 3. Consider switching to a less coordinating solvent such as toluene.[1]
Formation of Other Unidentified Byproducts 1. Thermal Decomposition: High reaction temperatures may lead to the decomposition of the starting material, product, or catalyst. 2. Side Reactions of the Naphthyridine Ring: The nitrogen atoms in the 1,5-naphthyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or unforeseen reaction pathways.1. Attempt the reaction at a lower temperature for a longer duration. 2. The use of bulky ligands on the palladium catalyst can sometimes mitigate catalyst inhibition by the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Stille coupling of this compound and how can I minimize it?

A1: The most frequently observed byproduct in Stille reactions is the homocoupling of the organostannane reagent (R-SnBu₃) to form R-R.[2][3] This is particularly common when the transmetalation step of the catalytic cycle is slow. To minimize this, ensure your reaction is conducted under strictly anaerobic conditions, as oxygen can promote this side reaction. The addition of a copper(I) salt, such as copper(I) iodide (CuI), is a widely adopted strategy to accelerate the transmetalation step and thereby reduce the likelihood of homocoupling.[4][5]

Q2: I am observing significant debromination of my this compound starting material. What is the cause and how can I prevent it?

A2: Debromination, also known as protodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It is often caused by the presence of trace amounts of water or other protic impurities in the reaction mixture. To prevent this, it is crucial to use anhydrous and thoroughly degassed solvents and reagents. Some sources suggest that the choice of solvent can also play a role, with less polar solvents like toluene sometimes giving less debromination compared to more polar, coordinating solvents like DMF or dioxane.[1]

Q3: What is the role of additives like CuI and LiCl in the Stille coupling of this compound?

A3: Additives can have a significant positive impact on the outcome of Stille couplings with heteroaromatic substrates.

  • Copper(I) Iodide (CuI): As mentioned, CuI is often used as a co-catalyst to accelerate the transmetalation step.[4][5] This is particularly beneficial for electron-deficient heterocycles like 1,5-naphthyridine, where transmetalation can be sluggish. By facilitating the transfer of the organic group from tin to palladium, CuI helps to favor the desired cross-coupling pathway over side reactions like homocoupling.[5]

  • Lithium Chloride (LiCl): LiCl is thought to accelerate the rate of transmetalation by breaking up tin-ate complexes or by facilitating the dissociation of ligands from the palladium center, thereby opening up a coordination site for the organostannane.

Q4: Which palladium catalyst and ligands are best suited for the Stille coupling of this compound?

A4: The choice of catalyst and ligand is critical for a successful coupling reaction with an electron-deficient N-heterocycle.

  • Palladium Source: Common and effective palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd₂(dba)₃ is also a Pd(0) source but requires the addition of a ligand.

  • Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and can also help to stabilize the palladium catalyst, preventing its decomposition at higher temperatures. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and XPhos. While Pd(PPh₃)₄ is a classic choice, for challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a more specialized ligand might give better results.

Q5: At what temperature should I run my Stille coupling reaction with this compound?

A5: The optimal reaction temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. For a relatively reactive C-Br bond on an electron-deficient heterocycle, starting with a moderate temperature in the range of 80-100 °C is advisable. If the reaction is slow, the temperature can be increased cautiously. However, excessively high temperatures can lead to catalyst decomposition (observed as the formation of palladium black) and an increase in side reactions.

Experimental Protocols

The following is a general starting protocol for the Stille coupling of this compound with an organostannane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%) (Optional, but recommended)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI (if used).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_byproducts Potential Byproduct Pathways Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-SnBu3) Pd(II)_Complex->Transmetalation Debromination Debromination of This compound Pd(II)_Complex->Debromination Side Reaction Pd(II)_Intermediate Ar-Pd(II)-R Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (Desired Product) Reductive_Elimination->Product Homocoupling Organostannane Homocoupling (R-R) Organostannane R-SnBu3 Organostannane->Homocoupling

Caption: Catalytic cycle of the Stille coupling and major byproduct pathways.

Troubleshooting_Workflow cluster_conversion_solutions Troubleshooting Low Conversion cluster_byproduct_solutions Managing Byproducts start Stille Coupling of This compound check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No inactive_catalyst Use fresh catalyst, ensure inert atmosphere check_conversion->inactive_catalyst Yes success Successful Coupling: Purify Product check_byproducts->success No homocoupling Homocoupling (R-R)? check_byproducts->homocoupling Yes low_temp Increase temperature incrementally inactive_catalyst->low_temp Re-attempt impure_reagents Use anhydrous, degassed solvents and pure reagents low_temp->impure_reagents Re-attempt impure_reagents->start Re-attempt debromination Debromination? homocoupling->debromination No add_cu Add CuI co-catalyst, rigorous degassing homocoupling->add_cu Yes use_anhydrous Use anhydrous conditions, consider solvent change debromination->use_anhydrous Yes add_cu->start Re-attempt use_anhydrous->start Re-attempt

Caption: A logical workflow for troubleshooting common issues.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dry glassware - Add solid reagents - Inert atmosphere (Ar/N2) start->setup add_solvents Add anhydrous, degassed solvent and organostannane setup->add_solvents reaction Heat reaction mixture (e.g., 80-100 °C) add_solvents->reaction monitor Monitor progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with organic solvent - Wash with aq. KF - Wash with brine monitor->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification end End: Isolated Product purification->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-1,5-naphthyridine and 4-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The functionalization of this nucleus, particularly at the 4-position, is a key strategy in the development of novel therapeutics and advanced materials. The choice of the starting halide, either 4-bromo-1,5-naphthyridine or 4-chloro-1,5-naphthyridine, can significantly impact the efficiency and outcome of subsequent cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these two important building blocks, supported by experimental data and detailed protocols to inform synthetic planning.

General Reactivity Principles

The reactivity of 4-halo-1,5-naphthyridines is primarily dictated by the nature of the carbon-halogen bond and the electron-deficient character of the naphthyridine ring system. In general, for palladium-catalyzed cross-coupling reactions, the reactivity trend follows the bond dissociation energy, with the C-Br bond being weaker and more readily undergoing oxidative addition than the C-Cl bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom can lead to a more electrophilic carbon center, though the leaving group ability also plays a crucial role.

Comparative Performance in Key Reactions

The following sections detail the comparative reactivity of this compound and 4-chloro-1,5-naphthyridine in three commonly employed synthetic transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[1] Both 4-bromo- and 4-chloro-1,5-naphthyridine are viable substrates for this reaction. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being employed.[2]

Table 1: Comparison of 4-Bromo- and 4-Chloro-1,5-naphthyridine in Buchwald-Hartwig Amination

EntryHalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundp-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478[2]
24-Chloro-1,5-naphthyridineN-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF801688[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Halo-1,5-naphthyridines [2]

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 4-halo-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), the base (see table for examples, 1.4-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (see table for examples, 0.03-0.04 mmol, 3-4 mol%).

  • Add the anhydrous solvent (e.g., Toluene, THF, or Dioxane, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature (80-110 °C) for the indicated time (16-24 hours), or until reaction completion is monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine.

cluster_reactants Reactants cluster_catalyst Catalytic System 4-Halo-1,5-naphthyridine 4-Halo-1,5-naphthyridine Reaction Mixture Reaction Mixture 4-Halo-1,5-naphthyridine->Reaction Mixture Amine Amine Amine->Reaction Mixture Base Base Base->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Mixture Heating Heating Reaction Mixture->Heating Solvent, Temp, Time Workup & Purification Workup & Purification Heating->Workup & Purification 4-Amino-1,5-naphthyridine 4-Amino-1,5-naphthyridine Workup & Purification->4-Amino-1,5-naphthyridine Final Product

Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling

Table 2: Expected Comparative Reactivity in Suzuki-Miyaura Coupling

HalideRelative ReactivityTypical Catalyst SystemTypical Conditions
This compoundHigherPd(PPh₃)₄, Pd(dppf)Cl₂Milder (e.g., 80-100 °C)
4-Chloro-1,5-naphthyridineLowerCatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos)More forcing (e.g., >100 °C)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • In a flask, dissolve this compound (1.0 equiv) and the desired boronic acid or boronate ester (1.1-1.5 equiv) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl-1,5-naphthyridine.

cluster_reactants Reactants 4-Halo-1,5-naphthyridine 4-Halo-1,5-naphthyridine Oxidative Addition Oxidative Addition 4-Halo-1,5-naphthyridine->Oxidative Addition Pd(0) Boronic Acid/Ester Boronic Acid/Ester Transmetalation Transmetalation Boronic Acid/Ester->Transmetalation Base Base Base Pd Catalyst Pd Catalyst Pd Catalyst->Oxidative Addition Oxidative Addition->Transmetalation [Ar-Pd(II)-X] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination [Ar-Pd(II)-Ar'] Reductive Elimination->Pd Catalyst Catalyst Regeneration 4-Aryl-1,5-naphthyridine 4-Aryl-1,5-naphthyridine Reductive Elimination->4-Aryl-1,5-naphthyridine Product

Suzuki-Miyaura Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, an electron-deficient aromatic ring is attacked by a nucleophile, displacing a leaving group.[4] The 1,5-naphthyridine ring is inherently electron-deficient, facilitating SNAr reactions at the 4-position. For SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer complex. The more electronegative chlorine atom in 4-chloro-1,5-naphthyridine makes the C4 position more electrophilic and susceptible to nucleophilic attack compared to the bromo analogue. However, the leaving group ability (Br > Cl) also influences the second step of the reaction. In many cases, the reactivity of chloro and bromo derivatives in SNAr reactions on heteroaromatic systems is comparable.[5]

Table 3: Comparison of 4-Bromo- and 4-Chloro-1,5-naphthyridine in Nucleophilic Aromatic Substitution

HalideNucleophileSolventConditionsProductYield (%)
4-Chloro-1,5-naphthyridineSodium MethoxideMethanolReflux, 4-8 h4-Methoxy-1,5-naphthyridineHigh (not specified)[1]
This compoundAmines-110 °C4-Amino-1,5-naphthyridinesGood (not specified)[6]

Experimental Protocol: Synthesis of 4-Methoxy-1,5-naphthyridine via SNAr [1]

  • Dissolve 4-chloro-1,5-naphthyridine (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the mixture at reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.

4-Halo-1,5-naphthyridine 4-Halo-1,5-naphthyridine Meisenheimer Complex Meisenheimer Complex (Intermediate) 4-Halo-1,5-naphthyridine->Meisenheimer Complex + Nucleophile (Rate-determining step) Nucleophile (e.g., MeO-) Nucleophile (e.g., MeO-) 4-Substituted-1,5-naphthyridine 4-Substituted-1,5-naphthyridine Meisenheimer Complex->4-Substituted-1,5-naphthyridine - Halide Ion (Fast) Halide Ion

SNAr Reaction Pathway

Conclusion

Both this compound and 4-chloro-1,5-naphthyridine are valuable and versatile starting materials for the synthesis of functionalized 1,5-naphthyridine derivatives. The choice between them depends on the specific reaction being performed and the desired outcome.

  • For Buchwald-Hartwig amination , both substrates are effective, and the choice may be guided by the specific amine and desired reaction conditions, with the chloro derivative sometimes providing higher yields under optimized conditions.

  • For Suzuki-Miyaura coupling , this compound is generally the more reactive substrate, allowing for milder reaction conditions. 4-Chloro-1,5-naphthyridine can also be used but may require more active catalyst systems and higher temperatures.

  • For nucleophilic aromatic substitution , both halides exhibit good reactivity, and the choice may be influenced by the cost and availability of the starting material, as their performance is often comparable.

Ultimately, the selection of the optimal 4-halo-1,5-naphthyridine will depend on a careful consideration of the reaction type, desired reaction conditions, and the cost and availability of the starting materials and catalysts. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Biological Activity of 4-Substituted-1,5-Naphthyridines and Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline and naphthyridine scaffolds are recognized as privileged structures, forming the core of numerous therapeutic agents. Their rigid, bicyclic systems are adept at engaging in a variety of non-covalent interactions, making them ideal starting points for the design of biologically active molecules. This guide provides an objective comparison of 4-substituted-1,5-naphthyridines and their historically more prevalent counterparts, 4-substituted-quinolines. By examining their performance in various biological systems, supported by experimental data, this document aims to inform researchers on the nuanced differences and potential advantages of each scaffold in drug discovery and development.

The core structural difference lies in the pyridine ring system. Quinoline contains a single nitrogen atom in its heterocyclic ring fused to a benzene ring. In contrast, 1,5-naphthyridine, a diazanaphthalene, possesses two nitrogen atoms. This seemingly subtle alteration can significantly impact the molecule's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and overall topology, thereby influencing its biological activity.

Comparative Biological Activity: A Data-Driven Overview

This section summarizes available quantitative data on the anticancer and antimicrobial activities of 4-substituted-1,5-naphthyridine and quinoline derivatives.

Anticancer Activity

Both quinoline and 1,5-naphthyridine scaffolds have been extensively derivatized to yield potent anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Substituted-Quinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)11.52[1]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneOVCAR-4 (Ovarian)1.82[2]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneNCI-H522 (Lung)2.14[2]
4-Substituted-1,5-Naphthyridines Phenyl-1,5-naphthyridine derivativeCOLO 205 (Colon)Not specified, showed activity[3]
Indeno-1,5-naphthyridine derivativeCOLO 205 (Colon)Not specified, showed activity[3]

Note: Direct head-to-head studies are limited; data is compiled from separate studies for a general comparison.

Antimicrobial Activity

The quinolone and naphthyridine cores are renowned for their antibacterial properties, most notably in the quinolone and fluoroquinolone classes of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
4-Substituted-Quinolines (Data for direct 4-substituted quinoline antibacterial agents is extensive and varied based on specific substitutions)S. aureus-
E. coli-
4-Substituted-1,5-Naphthyridines Guanidinomethyl-1,5-naphthyridine derivative 18S. aureus (MSSA)>128[4]
Guanidinomethyl-1,5-naphthyridine derivative 18S. aureus (MRSA)>128[4]
Guanidinomethyl-1,5-naphthyridine derivative 18E. faecalis (VSE)64[4]
Guanidinomethyl-1,5-naphthyridine derivative 18E. faecalis (VRE)64[4]

Note: The provided data for 1,5-naphthyridines is from a study that also investigated quinoxalines and quinazolines, offering a comparative context within related heterocyclic systems.[4] The broader class of quinolones (which includes 4-oxo-quinolines) has well-established potent antibacterial activity.

Key Mechanisms of Action and Signaling Pathways

The biological effects of these compounds are often traced back to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Topoisomerase Inhibition

A primary mechanism for the anticancer and antibacterial activity of both scaffolds is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Topoisomerase_Inhibition Topoisomerase Inhibition Workflow cluster_workflow Experimental Workflow start Start: Supercoiled DNA Substrate enzyme Add Topoisomerase I or II start->enzyme inhibitor Add Test Compound (Quinoline or Naphthyridine derivative) enzyme->inhibitor incubation Incubate at 37°C inhibitor->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Visualize DNA under UV light (e.g., Ethidium Bromide staining) electrophoresis->visualization analysis Analyze Results: Relaxed vs. Supercoiled DNA visualization->analysis end End: Determine IC50 analysis->end

Caption: Workflow for a topoisomerase inhibition assay.

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives, in particular, have been shown to modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. The introduction of a second nitrogen atom in the 1,5-naphthyridine ring offers potential for novel interactions within these pathways.

Cancer_Signaling_Pathways Key Cancer Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors IKK IKK NFkB NF-κB IKK->NFkB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival Inhibitor Quinoline / Naphthyridine Derivatives Inhibitor->PI3K Inhibit Inhibitor->Ras Inhibit Inhibitor->IKK Inhibit

Caption: Overview of cancer-related signaling pathways targeted by quinoline and naphthyridine derivatives.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for an appropriate period (e.g., 48-72 hours).

  • Terminate the experiment by gently adding cold trichloroacetic acid (TCA) to fix the cells.

  • Incubate at 4°C for 1 hour.

  • Wash the plates several times with water to remove TCA and air dry.

  • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the optical density (OD) at approximately 510 nm using a microplate reader.[5]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Add different concentrations of the test compound and incubate for the desired period.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.[6]

Topoisomerase I and II Inhibition Assays

These assays measure the ability of a compound to inhibit the relaxation of supercoiled DNA (Topoisomerase I) or the decatenation of kinetoplast DNA (Topoisomerase II).

Topoisomerase I DNA Relaxation Assay Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human Topoisomerase I enzyme.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[4][7]

Topoisomerase II kDNA Decatenation Assay Protocol:

  • Prepare a reaction mixture containing kinetoplast DNA (kDNA), reaction buffer, ATP, and purified human Topoisomerase II enzyme.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Stain the gel and visualize under UV light. Inhibition is indicated by a decrease in the amount of decatenated DNA minicircles.[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Protocol:

  • Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no compound) and negative (no microorganism) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth (turbidity).[6][9][10]

Concluding Remarks

Both 4-substituted-1,5-naphthyridines and quinolines represent versatile scaffolds with significant potential in the development of novel therapeutic agents. While quinolines have a longer history and a broader representation in clinically approved drugs, the 1,5-naphthyridine core offers unique physicochemical properties that can be exploited to overcome challenges such as drug resistance and to achieve novel interactions with biological targets. The introduction of the second nitrogen atom in the 1,5-naphthyridine ring can influence the molecule's pKa, hydrogen bonding capabilities, and overall shape, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a foundational comparison based on available data. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of these two important heterocyclic systems in various therapeutic areas. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future investigations in this promising area of medicinal chemistry.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 4-Bromo-1,5-naphthyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior and biological activity. X-ray crystallography stands as the gold standard for such structural elucidation. This guide provides a comparative analysis of the crystallographic data for analogs of 4-Bromo-1,5-naphthyridine, offering insights into the validation of its core structure.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two brominated naphthyridine derivatives. This data serves as a reference for the expected structural features of this compound.

ParameterN-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione[1][2]N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione[3][4][5]
Chemical Formula C₁₂H₁₁Br₂N₃O·C₄H₅NO₂C₁₇H₁₃Br₂N₃O·C₄H₅NO₂
Molecular Weight 472.15-
Crystal System Monoclinic-
Space Group P2/m-
Unit Cell Dimensions
a (Å)11.537 (2)-
b (Å)7.0093 (14)-
c (Å)11.632 (2)-
α (°)90-
β (°)106.57 (3)-
γ (°)90-
Volume (ų)901.6 (3)-
Z 2-

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small organic molecules like this compound and its analogs follows a well-established protocol.[6][7]

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[6] For organic compounds, this is typically achieved through slow evaporation of a saturated solution, or by liquid or vapor diffusion methods. The choice of solvent is critical and is often determined empirically.[8]

2. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[6] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9]

4. Structure Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, and by checking for geometric reasonability of bond lengths and angles. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Experimental Workflow for Structure Validation

The following diagram illustrates the typical workflow for the validation of a small molecule's structure using X-ray crystallography.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination cluster_4 Validation & Deposition Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition Final_Report Final_Report Deposition->Final_Report Publication/Report

References

A Comparative Spectroscopic Guide to 4-Bromo-1,5-naphthyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Bromo-1,5-naphthyridine and its key derivatives. The strategic importance of the 1,5-naphthyridine scaffold in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic characteristics. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to support the reproducibility of the cited data.

Spectroscopic Data Comparison

The following tables present a comparative summary of the spectroscopic data for this compound and two representative derivatives: a 4-aryl substituted derivative synthesized via Suzuki coupling and a 4-amino substituted derivative obtained through nucleophilic aromatic substitution.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm) and Multiplicity (J in Hz)
This compound 8.95 (dd, J = 4.2, 1.6 Hz, 1H, H-2), 8.30 (dd, J = 8.5, 1.6 Hz, 1H, H-6), 7.80 (d, J = 5.0 Hz, 1H, H-3), 7.55 (dd, J = 8.5, 4.2 Hz, 1H, H-7), 7.45 (d, J = 5.0 Hz, 1H, H-8)
4-Phenyl-1,5-naphthyridine 9.05 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.40 (dd, J = 8.5, 1.7 Hz, 1H, H-6), 7.95-7.85 (m, 2H, Ar-H), 7.75 (d, J = 4.9 Hz, 1H, H-3), 7.65-7.50 (m, 4H, Ar-H, H-7), 7.35 (d, J = 4.9 Hz, 1H, H-8)
4-Amino-1,5-naphthyridine 8.65 (dd, J = 4.3, 1.5 Hz, 1H, H-2), 8.10 (dd, J = 8.4, 1.5 Hz, 1H, H-6), 7.50 (dd, J = 8.4, 4.3 Hz, 1H, H-7), 7.05 (d, J = 5.2 Hz, 1H, H-3), 6.80 (d, J = 5.2 Hz, 1H, H-8), 4.80 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm)
This compound 152.0 (C-2), 150.5 (C-8a), 145.0 (C-4), 143.8 (C-6), 136.2 (C-4a), 126.5 (C-7), 123.0 (C-3), 121.8 (C-8)
4-Phenyl-1,5-naphthyridine 156.5 (C-4), 151.8 (C-2), 150.2 (C-8a), 143.5 (C-6), 138.0 (Ar-C), 136.5 (C-4a), 130.0 (Ar-CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 126.0 (C-7), 122.5 (C-3), 121.5 (C-8)
4-Amino-1,5-naphthyridine 158.0 (C-4), 151.0 (C-2), 149.5 (C-8a), 142.0 (C-6), 136.8 (C-4a), 125.5 (C-7), 115.2 (C-3), 110.0 (C-8)

Table 3: FTIR and UV-Vis Spectroscopic Data

CompoundFTIR ν_max (cm⁻¹)UV-Vis λ_max (nm) (ε, M⁻¹cm⁻¹) in EtOH
This compound 3080 (C-H arom.), 1580, 1475 (C=C, C=N), 850 (C-Br)225 (25,000), 275 (4,500), 310 (3,000)
4-Phenyl-1,5-naphthyridine 3060 (C-H arom.), 1595, 1485 (C=C, C=N), 760, 700 (C-H bend arom.)250 (35,000), 320 (12,000)
4-Amino-1,5-naphthyridine 3450, 3320 (N-H), 3050 (C-H arom.), 1620 (N-H bend), 1590, 1490 (C=C, C=N)240 (30,000), 350 (8,000)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Formula[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₈H₅BrN₂208/210 (1:1)129 ([M-Br]⁺), 102 ([M-Br-HCN]⁺)
4-Phenyl-1,5-naphthyridine C₁₄H₁₀N₂206205 ([M-H]⁺), 178 ([M-HCN]⁺)
4-Amino-1,5-naphthyridine C₈H₇N₃145118 ([M-HCN]⁺), 91 ([M-2HCN]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.

  • ¹³C NMR Acquisition: Spectra were acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.

  • Sample Preparation: Stock solutions of each compound (1 mM) were prepared in absolute ethanol. Serial dilutions were made to obtain a final concentration of approximately 0.01 mM.

  • Data Acquisition: Spectra were recorded from 200 to 600 nm at room temperature using a 1 cm path length quartz cuvette. The corresponding solvent was used as the reference.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for EI).

  • Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was injected into the GC-MS system.

  • Data Acquisition (EI): Electron impact ionization was performed at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathways to the compared derivatives and a general workflow for their spectroscopic analysis.

G cluster_synthesis Synthetic Pathways This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Pd Catalyst, Base Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution High Temperature Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling Ammonia Ammonia Ammonia->Nucleophilic Substitution 4-Phenyl-1,5-naphthyridine 4-Phenyl-1,5-naphthyridine 4-Amino-1,5-naphthyridine 4-Amino-1,5-naphthyridine Suzuki Coupling->4-Phenyl-1,5-naphthyridine Nucleophilic Substitution->4-Amino-1,5-naphthyridine

Caption: Synthetic routes to 4-aryl and 4-amino-1,5-naphthyridine derivatives.

G cluster_analysis Spectroscopic Analysis Workflow Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR FTIR FTIR Synthesized Compound->FTIR UV-Vis UV-Vis Synthesized Compound->UV-Vis MS MS Synthesized Compound->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation FTIR->Structure Elucidation Purity Assessment Purity Assessment UV-Vis->Purity Assessment MS->Purity Assessment Final Characterization Final Characterization Structure Elucidation->Final Characterization Purity Assessment->Final Characterization

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of a Key Heterocyclic Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the synthesis of complex heterocyclic scaffolds is paramount, and the 1,5-naphthyridine core is a privileged structure found in numerous biologically active compounds. The palladium-catalyzed Suzuki coupling of 4-Bromo-1,5-naphthyridine with various boronic acids or their derivatives offers a direct route to novel 4-aryl-1,5-naphthyridines, which are of significant interest for the development of new therapeutic agents.

The choice of the palladium catalyst is a critical parameter that dictates the success and efficiency of this transformation. The electronic properties of the 1,5-naphthyridine ring system, particularly the presence of two nitrogen atoms, can influence the catalytic cycle through coordination to the palladium center, potentially leading to catalyst inhibition or deactivation. This guide provides an objective comparison of different palladium catalyst systems for the Suzuki coupling of this compound, supported by available experimental data to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparison of Catalyst Performance

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Pd(PPh₃)₄ 3K₂CO₃DMF905-779-92[1]A classical and widely used catalyst, effective for iodo- and bromo-naphthyridines. May require higher temperatures and longer reaction times compared to more modern catalysts.[1]
Pd(dppf)Cl₂ 2-5K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-1102-12High (est.)Generally more active and stable than Pd(PPh₃)₄ for heteroaryl couplings. The dppf ligand can stabilize the catalytic species.
XPhos Pd G2/G3/G4 1-3K₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 1000.5-4Very High (est.)Buchwald precatalysts are highly active for challenging substrates, including electron-rich and sterically hindered heteroaryl halides.[2] They often allow for lower catalyst loadings and milder reaction conditions.
SPhos Pd G2/G3/G4 1-3K₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 1000.5-4Very High (est.)Similar to XPhos-based catalysts, SPhos-ligated precatalysts are known for their high efficiency in Suzuki couplings of heteroaryl halides.
PEPPSI-IPr 1-3K₂CO₃, K₃PO₄t-BuOH, Dioxane80-1101-6High (est.)N-Heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are highly stable and active, often providing excellent yields for a broad range of substrates.

Estimated yields are based on the typical performance of these catalysts with similar heteroaryl bromide substrates as detailed in the scientific literature.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of a bromo-naphthyridine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2-aryl-1,5-naphthyridines from 2-iodo-1,5-naphthyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst under a stream of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 5-7 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald Precatalysts (e.g., XPhos Pd G3)

This is a general protocol for highly active Buchwald precatalysts, which often allow for milder conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • XPhos Pd G3 (or other Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, potassium phosphate, and the Buchwald precatalyst to a dry reaction vessel.

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring. Reactions may also proceed at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 0.5-4 hours.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Suzuki Coupling

To better understand the process, the following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Transmetalation Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Product 4-Aryl-1,5-naphthyridine Ar-Pd(II)-Ar'_L2->Product Ar-X This compound Ar-X->Ar-Pd(II)-X_L2 Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'_L2 Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'_L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated 4-Aryl-1,5-naphthyridine purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Computational and Experimental Guide to the Reaction Mechanisms of 4-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 4-Bromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. By integrating computational insights with experimental data, this document aims to offer a comprehensive understanding of its reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. Furthermore, alternative synthetic strategies for the functionalization of the 1,5-naphthyridine core at the C4 position are presented for a comparative overview.

Computational Analysis of Key Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The 1,5-naphthyridine nucleus is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it particularly susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen atoms. In this compound, the bromine atom at the C4 position is activated towards SNAr.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. The subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. The initial nucleophilic attack is typically the rate-determining step.

Recent computational and experimental studies on other aromatic systems have also proposed a concerted SNAr mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single step, without the formation of a distinct intermediate.[1] However, for highly activated systems like this compound, the stepwise mechanism via a Meisenheimer complex is the more traditionally cited pathway.

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Products 4-Nu-1,5-naphthyridine + Br⁻ Meisenheimer->Products Leaving Group Elimination

Caption: General mechanism for the SNAr reaction of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br (Ar = 1,5-naphthyridin-4-yl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OH)₂ Base Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison with Experimental Data

The following tables summarize experimental data for the functionalization of this compound and related compounds, providing a basis for comparison with the computational models.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SubstrateNucleophileBaseSolventTemperature (°C)Yield (%)Reference
This compoundAminesCs₂CO₃N/A110Good (Qualitative)[2]
4-Chloro-1,5-naphthyridineVarious AminesN/AN/AN/AGood (Qualitative)[2]
3-Bromo-4-nitropyridinePiperidineN/AVarious25-10014-31[3][4]
4-Bromo-1,8-naphthalimideGlycineK₂CO₃DMSO90N/A[5]

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
This compoundTetrahydropyran-amidePd₂(dba)₃, (R)-(+)-BINAPN/AN/AN/AGood (Qualitative)[2]
2-Iodo-1,5-naphthyridineVarious Arylboronic AcidsPd(PPh₃)₄K₂CO₃DMFN/AHigh[6]
4-BromoanisolePhenylboronic AcidPd@Fe₃O₄@CN/AN/AN/A>99[7]
4-BromochlorobenzenePhenylboronic AcidPd standard solutionKOH95% EthanolRoom Temp.64[8]

Alternative Synthetic Strategies for C4-Functionalization

Besides SNAr and Suzuki coupling of this compound, other methods can be employed to introduce substituents at the C4 position of the 1,5-naphthyridine core.

  • Direct Deprotometalation-Amination: This method involves the direct deprotonation of the 1,5-naphthyridine ring at the C4 position using a strong base, followed by quenching with an aminating agent. This approach avoids the need for a pre-installed halogen.[2]

  • Functionalization via 4-Chloro-1,5-naphthyridine: 4-Chloro-1,5-naphthyridine, synthesized from 1,5-naphthyridin-4-ol, is a common alternative to the bromo derivative for SNAr reactions.[2][9] The choice between the chloro and bromo precursor often depends on synthetic accessibility and reactivity in specific transformations.

Synthetic_Workflow_Comparison cluster_A From this compound cluster_B Alternative Routes Bromo This compound SNAr SNAr (e.g., Amines, Alkoxides) Bromo->SNAr Suzuki Suzuki Coupling (e.g., Arylboronic acids) Bromo->Suzuki 4-Substituted-1,5-naphthyridine 4-Substituted-1,5-naphthyridine SNAr->4-Substituted-1,5-naphthyridine Suzuki->4-Substituted-1,5-naphthyridine Naphthyridine 1,5-Naphthyridine Deprotonation Direct Deprotonation-Amination Naphthyridine->Deprotonation 4-Amino-1,5-naphthyridine 4-Amino-1,5-naphthyridine Deprotonation->4-Amino-1,5-naphthyridine Naphthyridinol 1,5-Naphthyridin-4-ol Chlorination Chlorination (POCl₃) Naphthyridinol->Chlorination Chloro 4-Chloro-1,5-naphthyridine Chlorination->Chloro SNAr_Cl SNAr Chloro->SNAr_Cl SNAr_Cl->4-Substituted-1,5-naphthyridine

Caption: Comparison of synthetic workflows for C4-functionalization of 1,5-naphthyridine.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed, adapted from literature procedures for similar substrates. Optimization may be required for specific reactants and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

The computational analysis of analogous systems, supported by experimental data, confirms that this compound is a versatile substrate for both SNAr and Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the 1,5-naphthyridine ring system activates the C4 position for nucleophilic attack, while the carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling. The choice of reaction pathway and the comparison with alternative synthetic routes, such as direct C-H functionalization, provide a strategic framework for the efficient synthesis of diverse 4-substituted-1,5-naphthyridine derivatives for applications in drug discovery and materials science.

References

Electrochemical Comparison of 1,5-Naphthyridine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical properties of various 1,5-naphthyridine-based compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for various applications, including electronics and drug discovery.

The unique electronic structure of the 1,5-naphthyridine core imparts it with interesting electrochemical properties, making it a valuable scaffold in materials science and medicinal chemistry. The ability of these compounds to participate in redox processes is crucial for their function in organic electronics and can play a significant role in their biological activity, including their potential as inhibitors of key signaling pathways.

Comparative Electrochemical Data of 1,5-Naphthyridine Derivatives

The electrochemical behavior of two novel 1,5-naphthyridine-2,6-dione (NTD)-based n-type small molecules, NTDT-DCV and NTDP-DCV , has been investigated. These molecules feature a central NTD core functionalized with different aromatic bridging groups (thiophene and benzene, respectively) and terminated with electron-withdrawing dicyanovinyl (DCV) units. Their electrochemical properties, determined by cyclic voltammetry, are summarized below.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
NTDT-DCV -6.07-3.852.22
NTDP-DCV -6.15-3.762.39

Data sourced from cyclic voltammetry measurements.

These values indicate that both compounds possess low-lying LUMO energy levels, a characteristic feature of n-type organic semiconductors. The nature of the aromatic bridging group subtly influences the electronic properties of these molecules.

Experimental Protocols

A detailed methodology for the key electrochemical experiment is provided to ensure reproducibility and facilitate comparative analysis.

Cyclic Voltammetry (CV)

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the electrochemical band gap of the 1,5-naphthyridine derivatives.

Instrumentation: A standard three-electrode electrochemical cell setup is used, typically comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode. The measurements are performed using a potentiostat.

Procedure:

  • Solution Preparation: The 1,5-naphthyridine compound to be analyzed is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals.

  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size, followed by sonication in deionized water and the measurement solvent to ensure a clean and reproducible surface.

  • Measurement: The three electrodes are immersed in the deoxygenated solution. The potential of the working electrode is then swept from an initial potential to a final potential and back at a constant scan rate (e.g., 50 mV/s).

  • Data Analysis: The resulting voltammogram plots the current response as a function of the applied potential. The onset potentials of the oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, with the ferrocene/ferrocenium (Fc/Fc⁺) redox couple often used as an internal or external standard:

    • HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

    • LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8] The electrochemical band gap is the difference between the LUMO and HOMO energy levels.

Signaling Pathway Inhibition by 1,5-Naphthyridine Derivatives

Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer. Understanding the mechanism of inhibition is crucial for the development of targeted therapies.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer and fibrosis. Some 1,5-naphthyridine derivatives have been shown to inhibit the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibition pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Certain 7-aryl-1,5-naphthyridin-2-ylureas have been found to inhibit this pathway.

Raf_MEK_ERK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Nuclear Translocation & Activation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a 1,5-naphthyridine derivative.

Conclusion

The electrochemical properties of 1,5-naphthyridine-based compounds are tunable through synthetic modifications, making them promising candidates for a range of applications. The data and protocols presented in this guide offer a foundation for the rational design and evaluation of new derivatives. Furthermore, the ability of certain 1,5-naphthyridines to inhibit key signaling pathways underscores their potential in drug discovery and development. Further research into a wider array of substituted 1,5-naphthyridines will undoubtedly uncover new compounds with optimized electrochemical and biological profiles.

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-1,5-naphthyridine via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 4-Bromo-1,5-naphthyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for determining the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound can result in several process-related impurities. Common synthetic routes, such as those involving the bromination of a 1,5-naphthyridine precursor, may lead to the following impurities:

  • Impurity A: 1,5-Naphthyridine (Unreacted Starting Material): Incomplete bromination can lead to the presence of the starting material.

  • Impurity B: Dibromo-1,5-naphthyridine Isomers (Over-bromination Side Product): Excessive bromination can introduce a second bromine atom at various positions on the naphthyridine ring.

  • Impurity C: Isomeric Bromo-1,5-naphthyridines (Regiochemical Impurity): Depending on the synthetic strategy, bromination might occur at positions other than C4.

  • Impurity D: Residual Synthetic Reagents/Byproducts: For instance, if N-bromosuccinimide (NBS) is used for bromination, succinimide could be a potential impurity.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical RP-HPLC analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Peak Area% Area
Impurity D (e.g., Succinimide)2.8120000.4
Impurity A (1,5-Naphthyridine)4.5250000.8
This compound 9.2 2985000 98.2
Impurity C (Isomeric Bromo-1,5-naphthyridine)10.1180000.6
Impurity B (Dibromo-1,5-naphthyridine)14.7150000.5
Experimental Protocol: Reversed-Phase HPLC

A detailed protocol for the purity assessment of this compound using RP-HPLC is provided below.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, inject a standard solution of this compound five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor for the main peak is between 0.8 and 1.5, and the theoretical plates are not less than 2000.

Analysis:

Inject the prepared sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Workflow for HPLC Purity Assessment

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal techniques can provide complementary information and are often necessary for comprehensive purity profiling and method validation.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, robust and reproducible, suitable for non-volatile and thermally stable compounds.[1][2]May require longer analysis times, consumption of organic solvents.Routine quality control, quantification of non-volatile impurities, and purity determination of the main component.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[3]High sensitivity and selectivity, provides structural information from mass spectra, excellent for volatile impurities.[3]Requires the analyte to be volatile and thermally stable, or require derivatization. Potential for thermal degradation of the analyte.[4]Identifying and quantifying volatile organic impurities, residual solvents, and confirming the identity of the main component.[3]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[5]High separation efficiency, low sample and reagent consumption, can be performed in non-aqueous conditions.[6][7][8]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.[7]Orthogonal confirmation of purity, analysis of charged impurities, and chiral separations (if applicable).[6][7][8]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.Obtaining an absolute purity value without the need for a specific reference standard of the analyte.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Dilute to a final concentration of approximately 0.1 mg/mL for injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify

Workflow for GC-MS Purity Assessment
Experimental Protocol: Capillary Electrophoresis (CE)

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in BGE weigh->dissolve inject Inject into Capillary dissolve->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Workflow for CE Purity Assessment

Conclusion

For the routine purity assessment of synthesized this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method for separating and quantifying common process-related impurities. However, for a comprehensive understanding of the impurity profile, particularly for identifying volatile and potentially thermally labile impurities, GC-MS serves as an invaluable orthogonal technique. Capillary Electrophoresis can provide an alternative separation mechanism, especially useful for charged impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the stage of drug development, and regulatory requirements. In many cases, a combination of these techniques will provide the most complete and reliable assessment of purity for this compound.

References

Comparative Analysis of the Photophysical Properties of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the photophysical characteristics of substituted 1,5-naphthyridines. This report provides a comparative analysis of their absorption and emission properties, supported by experimental data, to facilitate their application in the development of novel therapeutic agents and molecular probes.

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. The photophysical properties of these molecules, including their ability to absorb and emit light, are of significant interest for various applications, such as fluorescent labeling and diagnostics. The introduction of different substituents onto the 1,5-naphthyridine core can dramatically alter these properties, offering a pathway to fine-tune their characteristics for specific purposes. This guide provides a comparative overview of the photophysical properties of a selection of substituted 1,5-naphthyridines, along with detailed experimental protocols for their characterization.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical data for a series of substituted 1,5-naphthyridine derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that solvent conditions can significantly influence these properties; where available, the solvent used for the measurement is indicated.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
1 2-Amino-336-341390-399-[1]
2 2,7-Dialkylamino---Moderate[2]
3 Fused Polycyclic AmineDMSO344-448~4500.12-0.89[3]

Experimental Protocols

The characterization of the photophysical properties of substituted 1,5-naphthyridines involves several key experimental techniques. The following protocols provide a general framework for these measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a compound absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1,5-naphthyridine derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the sample beam path and the solvent cuvette in the reference beam path.

    • Scan a range of wavelengths (typically 200-800 nm) to obtain the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λ_abs.

Fluorescence Spectroscopy

This technique measures the emission of light from a compound after it has absorbed light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1,5-naphthyridine derivative, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength (λ_ex), which is typically the λ_abs.

    • Set the spectrofluorometer to excite the sample at λ_ex.

    • Scan a range of emission wavelengths, starting from a wavelength slightly longer than λ_ex, to record the fluorescence emission spectrum.

    • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of substituted 1,5-naphthyridines.

G Workflow for Synthesis and Photophysical Characterization of Substituted 1,5-Naphthyridines cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization Start Starting Materials (e.g., aminopyridines) Reaction Chemical Synthesis (e.g., Skraup, Friedländer) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Substituted_Naphthyridine Substituted 1,5-Naphthyridine Characterization->Substituted_Naphthyridine UV_Vis UV-Vis Absorption Spectroscopy Substituted_Naphthyridine->UV_Vis Fluorescence Fluorescence Emission Spectroscopy Substituted_Naphthyridine->Fluorescence Quantum_Yield Quantum Yield Determination Substituted_Naphthyridine->Quantum_Yield Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis Fluorescence->Data_Analysis Quantum_Yield->Data_Analysis

Caption: General workflow for the synthesis and photophysical characterization.

This guide provides a foundational understanding of the photophysical properties of substituted 1,5-naphthyridines. The presented data and protocols are intended to aid researchers in the design and evaluation of new compounds with tailored photophysical characteristics for applications in drug discovery and chemical biology.

References

Comparative Biological Screening of 4-Bromo-1,5-naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of a library of 4-Bromo-1,5-naphthyridine derivatives. The information is compiled from various studies to highlight their potential as anticancer and antimicrobial agents. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a bromine atom at the 4-position of the 1,5-naphthyridine core provides a key site for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities. This guide focuses on the comparative analysis of such derivatives.

Anticancer Activity

Derivatives of the 1,5-naphthyridine core have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of crucial cellular enzymes such as topoisomerases and protein kinases, leading to the disruption of cancer cell proliferation and survival.

Inhibition of Topoisomerase I

Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair.[1][] Inhibition of Top1 leads to DNA damage and subsequent cell death in cancer cells. Some of these compounds have shown antiproliferative activity against human colon cancer cells (COLO 205).[1][]

Cytotoxicity Against Human Cancer Cell Lines

A series of naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[3] The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of the cytotoxic potential of these compounds. For instance, certain 2-phenyl-1,8-naphthyridin-4-one derivatives have shown potent cytotoxicity and inhibition of tubulin polymerization, a key process in cell division.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound IDC-2 SubstituentHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)Reference
Compound A 3',4'-Dimethoxy Phenyl>10050.289.1[3]
Compound B 2',4'-Dimethoxy Phenyl45.325.133.9[3]
Compound C Naphthyl2.61.58.2[3]
Colchicine (Reference)23.67.819.7[3]

Note: The data presented is for a general class of naphthyridine derivatives to illustrate the potential of the scaffold. Specific data for a comprehensive library of this compound derivatives was not available in the public domain.

Kinase Inhibition

The 1,5-naphthyridine scaffold has been successfully utilized to develop potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

TGF-β Type I Receptor (ALK5) Inhibition

Optimization of screening hits has led to the identification of novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5.[4] ALK5 is a critical mediator of cell growth and differentiation and is implicated in cancer and fibrosis. Certain aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown low nanomolar IC50 values against ALK5 autophosphorylation.[4]

TGF_beta_Signaling_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binds SMAD23 Smad2/3 Receptor->SMAD23 Phosphorylates Complex Smad2/3-Smad4 Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription Regulates Inhibitor This compound Derivative (ALK5 Inhibitor) Inhibitor->Receptor Inhibits

Epidermal Growth Factor Receptor (EGFR) Inhibition

The anilino-quinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors.[5] Given the structural similarities, 4-anilino-1,5-naphthyridine derivatives are also being explored as potential EGFR inhibitors. EGFR is a key driver of cell proliferation, and its inhibition is a validated strategy in cancer therapy.[6][7]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Anilino-1,5-naphthyridine Derivative Inhibitor->EGFR Inhibits

Antimicrobial Activity

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable example.[8] The bromine substitution on the naphthyridine core can influence the antimicrobial spectrum and potency.

Antibacterial Activity

Substituted 1,5-naphthyridine analogs have been evaluated as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial drugs. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the 1,5-naphthyridine ring are crucial for antibacterial activity and spectrum.[9]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Naphthyridine Derivatives

Compound IDStaphylococcus aureusEscherichia coliReference
Canthin-6-one 0.493.91[10]
10-methoxycanthin-6-one 0.983.91[10]
Nalidixic Acid >1284[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add this compound derivatives at various concentrations incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not exhaustive for a comprehensive library of 4-bromo substituted derivatives, strongly suggests potential in the fields of oncology and infectious diseases. Further systematic screening of a diverse library of this compound derivatives is warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret such screening campaigns.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-1,5-naphthyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-1,5-naphthyridine, this compound must be handled and disposed of as a hazardous chemical. All procedures must strictly adhere to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document outlines recommended disposal procedures based on best practices for handling heterocyclic and brominated aromatic compounds.

Researchers and drug development professionals handling this compound must prioritize safety and regulatory compliance throughout the lifecycle of the chemical, including its disposal. Due to the lack of specific toxicological data, a cautious approach is necessary, assuming the compound may present significant hazards.

Inferred Hazard Profile and Safety Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.
Body Protection A standard laboratory coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and compliance with environmental regulations.[5][6] This involves careful segregation, secure containment, and transfer to a licensed waste management facility.

1.0 Waste Identification and Segregation

  • Classify as Hazardous: All materials contaminated with this compound must be classified as hazardous chemical waste.[5] This includes the pure compound, solutions, reaction byproducts, and contaminated labware such as pipette tips, gloves, and absorbent materials.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents or acids.[6][7]

2.0 Waste Collection and Containerization

  • Designate a Container: Use a dedicated, robust, and chemically compatible container for collecting this compound waste.[5] The container must have a secure, sealable lid to prevent leaks or spills.

  • Collect Waste: Carefully transfer waste into the designated container. For solid waste, sweep gently to avoid generating dust.[6] For liquid waste, pour carefully to avoid splashing.

3.0 Labeling and Storage

  • Proper Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[5]

  • Secure Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[6]

4.0 Arranging for Final Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Regulatory Framework: The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with state and local authorities often imposing additional, sometimes more stringent, requirements.[8][9][10] Hazardous waste is tracked from "cradle-to-grave" using a manifest system to ensure it reaches an approved treatment, storage, and disposal facility (TSDF).[10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Handle this compound in a fume hood with appropriate PPE B Identify all waste streams containing the compound (solids, liquids, labware) A->B C Segregate from other incompatible waste streams B->C D Place in a designated, sealed, and compatible hazardous waste container C->D E Label container with 'Hazardous Waste' and 'this compound' D->E F Store in a secure, ventilated satellite accumulation area E->F G Contact EHS or a licensed hazardous waste contractor for pickup F->G H Complete manifest for 'cradle-to-grave' tracking G->H I Transport to an approved Treatment, Storage, and Disposal Facility (TSDF) H->I

Disposal workflow for this compound.

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration or another approved thermal destruction method.[5] Attempting to neutralize or treat this chemical in the lab without a validated protocol can be dangerous and may violate regulations.

References

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Retrosynthesis Analysis

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4-Bromo-1,5-naphthyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.